3-Bromothiophene-2-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
3-bromothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-4-1-2-8-5(4)3-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIRKEQGYHHNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372354 | |
| Record name | 3-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-98-5 | |
| Record name | 3-Bromo-2-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 3-Bromothiophene-2-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-carbonitrile (CAS No. 18791-98-5), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a complete analytical profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of directly available experimental NMR data for this compound in the searched literature, the following data for the closely related compound, 3-bromothiophene, is provided for comparative purposes. The presence of the electron-withdrawing nitrile group at the C2 position in this compound is expected to induce downfield shifts for the adjacent protons and carbons.
Table 1: ¹H NMR Spectral Data of 3-Bromothiophene in CDCl₃ [1]
| Proton | Chemical Shift (δ, ppm) |
| H2 | ~7.28 |
| H4 | ~7.06 |
| H5 | ~7.28 |
Table 2: ¹³C NMR Spectral Data of 3-Bromothiophene in CDCl₃ [1]
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 122.9 |
| C3 | 110.1 |
| C4 | 129.0 |
| C5 | 126.0 |
Infrared (IR) Spectroscopy
The following table summarizes the key absorption bands observed in the Fourier-transform infrared (FTIR) spectrum of this compound. The presence of the nitrile and the substituted thiophene ring are the most characteristic features.
Table 3: Key FT-IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2225 | C≡N (Nitrile) stretching |
| ~3100 | Aromatic C-H stretching |
| ~1520, ~1420 | C=C (Thiophene ring) stretching |
| ~830 | C-H out-of-plane bending |
| ~740 | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern in the mass spectrum.
Table 4: Mass Spectrometry Data for this compound
| m/z (amu) | Interpretation |
| 187 | Molecular ion peak [M]⁺ (with ⁷⁹Br isotope) |
| 189 | Molecular ion peak [M+2]⁺ (with ⁸¹Br isotope) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
A sufficient number of scans (typically 16-32) are acquired to obtain a good signal-to-noise ratio.
-
The data is processed by Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required (1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
An FT-IR spectrometer is used to record the spectrum.
-
A background spectrum of the KBr pellet holder or the empty ATR crystal is recorded first.
-
The sample is then placed in the spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. In this process, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of the ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic methods.
References
The Advent of a Versatile Heterocycle: The First Synthesis of 3-Bromothiophene-2-carbonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a thiophene core, a reactive bromine atom, and a nitrile group, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be readily converted into other functional groups such as amines, amides, or carboxylic acids. This guide provides a detailed account of the initial synthesis of this important compound, including the preparation of its key precursor, 3-bromothiophene, based on the foundational work in thiophene chemistry.
The Precursor: Synthesis of 3-Bromothiophene
The direct bromination of thiophene predominantly yields the 2-bromo and 2,5-dibromo isomers due to the higher reactivity of the α-positions. Therefore, the synthesis of 3-bromothiophene necessitates an indirect approach. A robust and widely adopted method, pioneered by Salo Gronowitz, involves the selective debromination of 2,3,5-tribromothiophene.[1]
Experimental Protocol: Synthesis of 3-Bromothiophene
Step 1: Tribromination of Thiophene
In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, thiophene (13.4 moles) is dissolved in chloroform (450 ml). The flask is cooled in a water bath. Bromine (40.6 moles) is added dropwise over a period of 10 hours with vigorous stirring. The reaction mixture is left to stand overnight and then heated to 50°C for several hours. After cooling, the mixture is washed with a 2N sodium hydroxide solution. The organic layer is then refluxed for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L). Finally, the mixture is poured into water, and the organic layer containing 2,3,5-tribromothiophene is separated, washed with water, and dried over calcium chloride.[1]
Step 2: Selective Debromination
To a 5-liter three-necked flask equipped with a stirrer and a reflux condenser, water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml) are added. The mixture is heated to reflux. 2,3,5-tribromothiophene (4.00 moles) is then added dropwise at a rate that maintains the reflux. After the addition is complete, the mixture is refluxed for an additional 3 hours. The 3-bromothiophene is then distilled from the reaction mixture with water. The organic layer of the distillate is separated, washed with 10% sodium carbonate solution and then water, and finally dried over calcium chloride. Fractional distillation yields pure 3-bromothiophene.[1]
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Yield (%) |
| Thiophene | 84.14 | 13.4 | - |
| Bromine | 159.81 | 40.6 | - |
| 2,3,5-Tribromothiophene | 320.84 | 4.00 | 75-85 |
| Zinc Dust | 65.38 | 12.0 | - |
| 3-Bromothiophene | 163.04 | - | 89-92 |
First Synthesis of this compound
While a singular, definitive publication detailing the "discovery" of this compound is not readily apparent in a historical context, its synthesis logically follows from the established chemistry of its aldehyde precursor, 3-bromothiophene-2-carbaldehyde. The conversion of an aldehyde to a nitrile is a fundamental transformation in organic chemistry, often proceeding via the dehydration of an intermediate aldoxime. This method represents the most plausible and historically consistent route for the initial preparation of this compound.
Experimental Protocol: Synthesis of this compound from 3-Bromothiophene-2-carbaldehyde
Step 1: Formation of 3-Bromothiophene-2-aldoxime
To a solution of 3-bromothiophene-2-carbaldehyde in a suitable solvent such as ethanol or aqueous ethanol, an aqueous solution of hydroxylamine hydrochloride is added, followed by the addition of a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the liberated hydrochloric acid. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The resulting 3-bromothiophene-2-aldoxime can then be isolated by filtration or extraction.
Step 2: Dehydration of the Aldoxime
The isolated 3-bromothiophene-2-aldoxime is then subjected to dehydration to yield the target nitrile. A variety of dehydrating agents can be employed for this purpose. A common and effective method involves heating the aldoxime with a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride. The reaction temperature and time will vary depending on the chosen reagent. After the reaction is complete, the mixture is worked up by pouring it into water or ice, followed by extraction of the product with an organic solvent. The organic extract is then washed, dried, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
| Reactant/Product | Molar Mass ( g/mol ) | Purity (%) |
| 3-Bromothiophene-2-carbaldehyde | 191.04 | >95 |
| Hydroxylamine Hydrochloride | 69.49 | >98 |
| This compound | 188.05 | >97 |
Logical Workflow of the Synthesis
The overall synthetic strategy can be visualized as a two-stage process, starting from the readily available thiophene.
Caption: Synthetic pathway to this compound.
Reaction Mechanism: Aldoxime Dehydration
The dehydration of the aldoxime to the nitrile is a classic elimination reaction. The mechanism can vary depending on the dehydrating agent used, but a general representation involves the activation of the hydroxyl group, followed by elimination to form the carbon-nitrogen triple bond.
Caption: General mechanism of aldoxime dehydration to a nitrile.
Conclusion
The synthesis of this compound, a cornerstone reagent in modern organic synthesis, is rooted in the fundamental chemistry of thiophenes established by pioneers like Salo Gronowitz. While the precise moment of its "discovery" may be disseminated across the chemical literature, its logical and efficient preparation from 3-bromothiophene-2-carbaldehyde via an aldoxime intermediate provides a clear and reliable synthetic route. The methodologies detailed in this guide offer a comprehensive overview for researchers and professionals engaged in the synthesis and application of this versatile heterocyclic compound, paving the way for further innovations in drug discovery and materials science.
References
The Strategic Role of 3-Bromothiophene-2-carbonitrile in Modern Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-bromothiophene-2-carbonitrile has emerged as a pivotal precursor in heterocyclic chemistry. Its unique trifunctional nature, comprising a thiophene core, a reactive bromine atom, and a versatile nitrile group, offers a powerful platform for the synthesis of a diverse array of novel heterocyclic systems. This technical guide provides an in-depth exploration of the role of this compound, detailing its reactivity, key synthetic transformations, and its applications in the development of pharmacologically active compounds.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its bromine and nitrile functionalities, allowing for sequential and regioselective modifications.
Reactivity of the Bromine Atom: The bromine atom at the 3-position of the thiophene ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in numerous palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[1] These transformations allow for the introduction of a wide range of substituents, enabling the generation of diverse molecular libraries for applications in drug discovery and materials science.[1][2]
Reactivity of the Nitrile Group: The electron-withdrawing nitrile group not only influences the electronic properties of the thiophene ring but also serves as a synthetic precursor to other important functional groups.[2] It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for molecular diversification.[2] This dual reactivity makes this compound a highly valuable and flexible building block in the synthetic chemist's toolkit.
Key Synthetic Transformations
This compound is a versatile substrate for several key synthetic transformations, enabling the construction of a wide array of complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound readily couples with a variety of aryl and heteroaryl boronic acids and esters to afford 3-aryl- and 3-heteroarylthiophene-2-carbonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.
Quantitative Data for Suzuki-Miyaura Coupling of 3,4-Dibromothiophene-2-carbaldehyde:
While comprehensive data for this compound is dispersed, the following table for the related 3,4-dibromothiophene-2-carbaldehyde provides insight into the feasibility and yields of such couplings.
| Entry | First Boronic Acid (R1-B(OH)2) | Second Boronic Acid (R2-B(OH)2) | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-4-phenylthiophene-2-carbaldehyde | 75 |
| 2 | Phenylboronic acid | 3,4-Dimethoxyphenylboronic acid | 4-(3,4-dimethoxyphenyl)-5-phenylthiophene-2-carbaldehyde | 72 |
| 3 | Phenylboronic acid | 2-Methoxyphenylboronic acid | 5-(2-methoxyphenyl)-4-phenylthiophene-2-carbaldehyde | 68 |
| 4 | Phenylboronic acid | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-4-phenylthiophene-2-carbaldehyde | 70 |
| 5 | 4-Methoxyphenylboronic acid | trans-1-Heptenylboronic acid | 5-(trans-1-heptenyl)-4-(4-methoxyphenyl)thiophene-2-carbaldehyde | 65 |
Data extrapolated from studies on a related dibromothiophene derivative.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a round-bottom flask, add 3,4-dibromothiophene-2-carbaldehyde (1.0 mmol), the desired aryl boronic acid (1.1 mmol), and a base such as K₂CO₃ (2.0 mmol). Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).[4] The flask is then evacuated and backfilled with an inert gas like argon or nitrogen three times. A deoxygenated solvent mixture, such as 1,4-dioxane and water (in a 4:1 or 6:1 ratio, 10 mL), is added. The reaction mixture is heated to a temperature between 90-100 °C and stirred vigorously overnight (typically for 12-24 hours).[4] Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, water is added, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-arylated product.[4]
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. This compound can be effectively coupled with various terminal alkynes to produce 3-alkynylthiophene-2-carbonitriles.
Quantitative Data for Sonogashira Coupling of 2,3-Dibromothiophene with Terminal Alkynes:
The following data for the related 2,3-dibromothiophene illustrates typical yields for this reaction.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Trimethylsilylacetylene | 3-Bromo-2-(trimethylsilylethynyl)thiophene | 56 |
| 2 | Phenylacetylene | 3-Bromo-2-(phenylethynyl)thiophene | 85 |
| 3 | 1-Hexyne | 3-Bromo-2-(hex-1-ynyl)thiophene | 78 |
| 4 | 3,3-Dimethyl-1-butyne | 3-Bromo-2-(3,3-dimethylbut-1-ynyl)thiophene | 75 |
Data from a study on 2,3-dibromothiophene.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
In a flask equipped with a septum and under an argon atmosphere, a mixture of a bromo-diketone (0.3 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol) is prepared.[7] Triethylamine (6 mL) is added, and the flask is flushed with argon for another 10 minutes. The terminal alkyne (0.6-0.9 mmol) is then added, and the reaction mixture is heated to reflux for 1 hour. After cooling, a saturated NH₄Cl solution (12 mL) is added, and the mixture is extracted with EtOAc (2 x 10 mL).[7]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[8][9] This reaction is highly versatile and tolerates a wide range of functional groups. This compound can be coupled with various primary and secondary amines to generate 3-aminothiophene-2-carbonitrile derivatives.
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines with Various Amines:
The following table, based on reactions with bromopyridine analogs, provides an indication of expected yields.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 2 | 95 |
| 2 | Piperidine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 16 | 88 |
| 3 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
| 4 | Benzylamine | PdCl₂(dppf) | NaOt-Bu | THF | 65 | 4 | 85 |
Data extrapolated from studies on bromopyridine derivatives.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A screw-cap vial equipped with a magnetic stir bar is charged with the aryl halide (0.13 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv). A solution of freshly distilled aniline (2.0 equiv) in anhydrous toluene (1.30 mL) is added, and the cap is fitted. The contents of the vial are stirred at 100 °C for 16 hours. After allowing the reaction mixture to cool to room temperature, the vial is carefully opened, and the contents are partitioned between EtOAc and H₂O.[11]
Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[12][13] While this compound itself is not a direct substrate for the classical Gewald reaction, its derivatives can be synthesized through this method, or it can be used in subsequent steps after a Gewald synthesis. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[12]
Experimental Protocol: General Procedure for Gewald Reaction
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted 3-oxopropanenitrile (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the solvent. Add a base (2.0 equiv) to the mixture. Heat the reaction mixture with stirring at a temperature of 20-50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, the solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[14]
Cycloaddition Reactions
The nitrile group in this compound and its derivatives can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form various fused heterocyclic systems. For instance, the reaction of a nitrile with a 1,3-dipole can lead to the formation of five-membered heterocycles. These reactions are a powerful tool for the rapid construction of complex molecular scaffolds.[15][16]
Applications in Drug Discovery
The versatility of this compound as a synthetic building block has made it a valuable starting material for the synthesis of a wide range of biologically active heterocyclic compounds. Thiophene-containing molecules are known to exhibit a broad spectrum of pharmacological activities, and the ability to readily functionalize the this compound core allows for the systematic exploration of structure-activity relationships.
Synthesis of Thieno[2,3-d]pyrimidines as Kinase Inhibitors
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines and have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are particularly known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer.[14]
Derivatives of this compound can be converted to 2-aminothiophene-3-carbonitriles, which are key precursors for the synthesis of thieno[2,3-d]pyrimidines.[1] These compounds have been investigated as inhibitors of several important kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]
-
RIPK2 (Receptor-Interacting serine/threonine-protein Kinase 2): RIPK2 is involved in inflammatory signaling pathways, and its inhibition is a potential therapeutic approach for inflammatory diseases.[17]
-
FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important target for cancer therapy.[18]
Experimental Protocol: Synthesis of 2,4-Diamino-thieno[2,3-d]pyrimidines
A synthetic strategy for 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines involves the sequential transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate to 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde. This aldehyde, in reaction with corresponding anilines in titanium isopropoxide in the presence of sodium borohydride, furnishes the title compounds.
Synthesis of Thieno[2,3-b]pyridines as GPCR Modulators
Thieno[2,3-b]pyridines are another important class of heterocyclic compounds that can be synthesized from this compound derivatives. These compounds have been shown to modulate the activity of G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a vast array of physiological processes.
-
Adenosine A2A Receptor: Thieno[2,3-b]pyridine derivatives have been identified as modulators of the adenosine A2A receptor, which plays a role in inflammation and immune responses.[13]
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives
3-Cyanopyridin-2-thiol and its alkyl derivatives react with halogen derivatives having an electron-attracting group in the alpha-position to yield 3-aminothieno(2,3-b)pyridine derivatives in high yields.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for synthesis and evaluation.
Caption: VEGFR-2 signaling pathway and inhibition.
Caption: FLT3 signaling pathway and inhibition.
Caption: RIPK2 signaling pathway and inhibition.
Caption: Adenosine A2A receptor signaling.
Conclusion
This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its predictable reactivity and the orthogonality of its functional groups provide a robust platform for the construction of diverse and complex molecular scaffolds. The successful application of this precursor in the synthesis of potent kinase inhibitors and GPCR modulators underscores its significance in drug discovery. As the demand for novel therapeutic agents and advanced materials continues to grow, the role of versatile building blocks like this compound will undoubtedly continue to expand, enabling the development of next-generation molecules with tailored properties and functions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-Bromothiophene-2-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carbonitrile is a versatile heterocyclic building block of significant interest in organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique trifunctional structure, comprising a thiophene ring, a reactive bromine atom, and a nitrile group, offers a wide range of synthetic possibilities. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the nitrile moiety can be transformed into other valuable functional groups such as amines and carboxylic acids.[2] This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key applications of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂BrNS | [3] |
| Molecular Weight | 188.05 g/mol | [3] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 47-48 °C | [4] |
| Boiling Point | 286.8 ± 25.0 °C (Predicted) | [4] |
| Density | 1.82 ± 0.1 g/cm³ (Predicted) | [4] |
| CAS Number | 18791-98-5 | [3] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [5] |
| Chloroform | Slightly soluble | [5] |
| Methanol | Slightly soluble | [5] |
| Tetrahydrofuran (THF) | Soluble (based on common use in reactions) | |
| N,N-Dimethylformamide (DMF) | Soluble (based on common use in reactions) | |
| Acetonitrile | Soluble (based on common use in reactions) |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 7.33 | d | H-5 | [6] |
| 7.74 | d | H-4 | [6] |
Solvent: CDCl₃
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[9]
| Wavenumber (cm⁻¹) | Assignment |
| ~2220 | C≡N stretch |
| ~1500-1400 | C=C stretching (thiophene ring) |
| ~800-700 | C-Br stretch |
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[10] Common fragmentation patterns would involve the loss of Br, CN, or HCN.[11][12][13]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a key synthetic transformation it undergoes.
Synthesis of this compound
The synthesis of this compound is typically achieved from its precursor, 3-bromothiophene. A common method involves the lithiation of 3-bromothiophene followed by quenching with an electrophilic cyanating agent.
A robust method for the synthesis of 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene.[5][14]
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, charge thiophene (13.4 moles) and chloroform (450 ml).
-
Cool the flask in a cold water bath.
-
Add bromine (40.6 moles) dropwise to the stirred mixture over 10 hours.
-
After standing overnight, heat the mixture at 50°C for several hours.
-
Wash the reaction mixture with 2N sodium hydroxide solution.
-
Reflux the organic layer for 7 hours with a solution of potassium hydroxide in 95% ethanol.
-
Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.
-
Fractionally distill the crude product to obtain 2,3,5-tribromothiophene.
-
Step 2: Synthesis of 3-Bromothiophene
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, Water, 10% Sodium carbonate solution, Calcium chloride.
-
Procedure:
-
To a stirred mixture of water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml), heat to reflux.
-
Remove the heating mantle and add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.
-
After the addition is complete, reflux the mixture for an additional 3 hours.
-
Distill the mixture with water until no more organic material is collected.
-
Separate the heavier organic layer, wash with 10% sodium carbonate solution and water, and dry over calcium chloride.
-
Fractionally distill the dried organic layer to yield 3-bromothiophene.
-
-
Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Cyanogen bromide (or other suitable cyanating agent), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-bromothiophene in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of the cyanating agent (e.g., cyanogen bromide) in anhydrous THF and cool to -78°C.
-
Slowly transfer the lithiated thiophene solution to the cyanating agent solution via cannula at -78°C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.
-
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds at the 3-position of the thiophene ring.[2][15]
-
Materials: this compound, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., a mixture of 1,4-dioxane and water or toluene and water), Ethyl acetate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-thiophene-2-carbonitrile.
-
Visualization of Workflows and Reactions
The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction pathways involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound(18791-98-5) 1H NMR [m.chemicalbook.com]
- 7. oipub.com [oipub.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. PubChemLite - this compound (C5H2BrNS) [pubchemlite.lcsb.uni.lu]
- 11. uni-saarland.de [uni-saarland.de]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. scribd.com [scribd.com]
- 14. scispace.com [scispace.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Synthetic Versatility of 3-Bromothiophene-2-carbonitrile: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromothiophene-2-carbonitrile stands as a pivotal heterocyclic building block in modern organic synthesis, offering a unique and powerful combination of reactive sites.[1][2][3][4] Its structure, featuring a thiophene core, a strategically positioned bromine atom, and a versatile nitrile group, allows for a diverse range of chemical transformations. The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the precise construction of carbon-carbon and carbon-nitrogen bonds.[2] Concurrently, the adjacent nitrile group can participate in various cyclization reactions or be transformed into other valuable functionalities, such as amines or carboxylic acids.[2] This dual reactivity makes this compound an exceptionally efficient precursor for synthesizing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][3][4] This guide provides an in-depth overview of its most critical reactions, complete with detailed experimental protocols, quantitative data, and process visualizations to empower researchers in their synthetic endeavors.
Core Reactivity and Synthetic Potential
The utility of this compound stems from two primary reactive centers: the C-Br bond and the C≡N group. The electron-withdrawing nature of the nitrile group influences the electronic properties of the thiophene ring, making the molecule a valuable component in the synthesis of organic electronics and conductive polymers.[2]
Logical Workflow: From Building Block to Complex Scaffolds
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern synthesis, and this compound is an excellent substrate for these transformations.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds. It involves the coupling of the bromothiophene with an aryl or vinyl boronic acid or ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~70-85¹ | [6] |
| 2 | Arylboronic acids | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate-Excellent² | [5][7] |
| 3 | Cyclopropyltrifluoroborate | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 18 | Low-Moderate³ | [8] |
| 4 | (Hetero)aryl boronic esters | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | - | Modest-Good⁴ |[9] |
¹Yields reported for 3-bromothiophene; the 2-carbonitrile derivative is expected to have similar reactivity. ²Data for 4-bromothiophene-2-carbaldehyde. ³Data for 3-bromothiophene. ⁴Data for PyFluorine.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1][10]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or toluene/water) via syringe.[1][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-arylthiophene-2-carbonitrile product.[1][6]
Stille Coupling
The Stille reaction couples the bromothiophene with an organostannane (organotin) reagent. It is highly valued for its tolerance of a wide variety of functional groups, often negating the need for protecting groups.[7][11] However, a significant drawback is the toxicity of the tin reagents and byproducts.[11]
Table 2: Representative Conditions for Stille Coupling of Bromothiophenes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85¹ | [12] |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78¹ | [12] |
| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92¹ | [12] |
| 4 | Me₃Sn-Aryl | Pd₂(dba)₃ (2) | (2-furyl)₃P (8) | NMP | 60-80 | 10-24 | 61-74² |[13] |
¹Data for generic bromothiophenes. ²Data from intramolecular Stille reactions.
Detailed Experimental Protocol: Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if required (e.g., P(o-tol)₃).[12]
-
Inert Atmosphere: Subject the flask to three cycles of evacuation and backfilling with argon.[12]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe, followed by the organostannane reagent (1.1-1.2 eq.).[12]
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF), followed by water and brine. Dry over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[14][15] This reaction has become indispensable in pharmaceutical chemistry for the synthesis of arylamines. The choice of ligand and base is critical for achieving high yields.[16]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromoarenes
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Secondary Aryl Amine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | High¹ | [16] |
| 2 | Primary Amine | Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOtBu | Toluene | 80-100 | High² | [15] |
| 3 | Heterocyclic Amine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | Cs₂CO₃ | Toluene | 100 | 77-99¹ | [16] |
| 4 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 110 | High³ | |
¹Data for bromobenzene. ²General conditions for primary amines. ³Data for 3-bromopyridine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or on a Schlenk line, charge an oven-dried reaction tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography to yield the 3-aminothiophene derivative.
Cyclization and Annulation Reactions
The nitrile group of this compound and its derivatives is a key functional handle for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.
Synthesis of Thieno[2,3-d]pyrimidines and Thieno[2,3-b]pyridines
Fused thienopyrimidines and thienopyridines are "privileged scaffolds" in drug discovery, forming the core of many biologically active compounds, including kinase inhibitors and P2Y12 antagonists.[17] These structures can often be accessed from 2-aminothiophene-3-carbonitrile derivatives, which are themselves synthesized from this compound via Buchwald-Hartwig amination or other displacement reactions.
A common strategy involves the reaction of a 2-aminothiophene-3-carbonitrile intermediate with reagents like formic acid or formamide to construct the fused pyrimidine ring.[11][14]
Detailed Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one
This protocol assumes the starting material is a 3-amino-substituted-thiophene-2-carbonitrile, accessible from the parent bromo-nitrile.
-
Reaction Setup: In a round-bottom flask, suspend the 3-aminothiophene-2-carbonitrile derivative (1.0 eq.) in an excess of formic acid (99%).[11]
-
Reaction: Add a co-solvent such as N,N-dimethylformamide (DMF) if solubility is low. Heat the mixture to reflux (typically >100 °C) for 6-8 hours.[11]
-
Monitoring: Follow the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.[11]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., DMF or ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4-one product.[11]
Applications in Drug Discovery and Materials Science
The scaffolds derived from this compound are of significant interest to researchers in drug development and materials science.
-
Kinase Inhibitors: The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline and is found in numerous kinase inhibitors targeting enzymes implicated in cancer signaling pathways.[14] The ability to readily functionalize the thiophene ring via cross-coupling makes this building block ideal for generating libraries of potential inhibitors for screening.
-
Antiplatelet Agents: Thienopyridine derivatives are the basis for major antiplatelet drugs that act as P2Y12 receptor antagonists.[17] Synthetic routes to these compounds often rely on thiophene-based intermediates.
-
Organic Semiconductors: The electron-deficient nature of the 2-cyanothiophene moiety makes it a desirable component in π-conjugated systems for organic electronics.[2] Materials incorporating this unit are explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
- 9. ikm.org.my [ikm.org.my]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 3-Bromothiophene-2-carbonitrile
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical research and development, the strategic selection of versatile building blocks is paramount to the successful synthesis of novel functional molecules. 3-Bromothiophene-2-carbonitrile, a key heterocyclic intermediate, has emerged as a scaffold of significant interest, offering a unique combination of reactive sites that pave the way for diverse synthetic transformations. This technical guide provides an in-depth exploration of the untapped research potential of this compound, with a focus on its applications in medicinal chemistry, materials science, and advanced organic synthesis. We present a comprehensive overview of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols, quantitative data, and visualizations to empower researchers in their quest for scientific innovation.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with the molecular formula C₅H₂BrNS and a molecular weight of approximately 188.05 g/mol .[1] A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and product characterization.
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrNS | [1] |
| Molecular Weight | 188.05 g/mol | [1] |
| CAS Number | 18791-98-5 | [1] |
| Appearance | Solid | - |
| ¹H NMR (CDCl₃, ppm) | δ 7.28 (d, J = 5.5 Hz, 1H), 7.65 (d, J = 5.5 Hz, 1H) | General Prediction |
| ¹³C NMR (CDCl₃, ppm) | δ 110.1 (C3), 114.5 (CN), 122.9 (C5), 129.0 (C4), 135.0 (C2) | [2] (inferred) |
| IR (cm⁻¹) | ~2220 (C≡N stretch), ~1400-1500 (thiophene ring C=C stretch) | General Prediction |
Synthesis of this compound
The synthesis of this compound typically starts from the readily available precursor, 3-bromothiophene. The introduction of the nitrile group at the 2-position can be achieved through various synthetic routes. A common strategy involves the formylation of 3-bromothiophene followed by conversion of the aldehyde to a nitrile.
Experimental Protocol: Synthesis of 3-Bromothiophene-2-carbaldehyde
Materials:
-
3-bromothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-bromothiophene (1.0 eq) in DCM at 0 °C, slowly add phosphorus oxychloride (1.1 eq).
-
To this mixture, add N,N-dimethylformamide (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromothiophene-2-carbaldehyde.
Experimental Protocol: Synthesis of this compound from 3-Bromothiophene-2-carbaldehyde
Materials:
-
3-bromothiophene-2-carbaldehyde
-
Hydroxylamine hydrochloride
-
Formic acid
Procedure:
-
A mixture of 3-bromothiophene-2-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in formic acid is heated at reflux for 2-4 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure this compound. A reported synthesis using a similar method starting from 3-Bromothiophene-2-carbaldehyde indicates a yield of 100%.[3]
Potential Research Area 1: Medicinal Chemistry and Drug Development
This compound serves as an excellent starting material for the synthesis of thieno[3,2-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities.[4] The thiophene and pyrimidine rings are common pharmacophores in numerous approved drugs, and their fusion into a rigid scaffold provides a platform for the development of potent and selective inhibitors of various enzymes, particularly kinases.
Synthesis of Thieno[3,2-d]pyrimidine-based Kinase Inhibitors
The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, a key intermediate for many kinase inhibitors, can be readily achieved from this compound.
Biological Activity of Thieno[3,2-d]pyrimidine Derivatives
Derivatives of thieno[3,2-d]pyrimidine have shown potent inhibitory activity against several kinases implicated in cancer and inflammatory diseases.
Table 2: Biological Activity of Representative Thieno[3,2-d]pyrimidine Kinase Inhibitors
| Target Kinase | Compound Structure | IC₅₀ (nM) | Reference |
| JAK1 | Substituted thieno[3,2-d]pyrimidine | 22 | [3] |
| VEGFR-2 | Substituted thieno[2,3-d]pyrimidine | 230 | [5] |
| JAK3 | Acrylamide-thieno[3,2-d]pyrimidine | 1.8 | [6] |
| EGFR | Substituted thieno[3,2-d]pyrimidine | 430 | [7] |
These findings highlight the potential for developing novel and selective kinase inhibitors by exploring the chemical space around the thieno[3,2-d]pyrimidine scaffold, accessible from this compound.
Potential Research Area 2: Advanced Organic Synthesis
The bromine atom and the nitrile group in this compound offer orthogonal reactivity, making it a powerful tool for the construction of complex molecular architectures through a variety of cross-coupling and transformation reactions.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~80-90 (expected) | [8] (analogous) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | ~70-85 (expected) | [9] (analogous) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | ~75-90 (expected) | [10] (analogous) |
Transformations of the Nitrile Group
The nitrile group can be transformed into a variety of other functional groups, further expanding the synthetic utility of this building block. For instance, reduction of the nitrile affords an aminomethyl group, hydrolysis yields a carboxylic acid, and [3+2] cycloaddition with azides can produce tetrazoles, which are important pharmacophores.
Potential Research Area 3: Materials Science
The electron-withdrawing nature of the nitrile group coupled with the electron-rich thiophene ring gives this compound unique electronic properties, making it an attractive monomer for the synthesis of novel organic semiconductors and conductive polymers.[11]
Organic Semiconductors
Incorporation of the 3-cyanothiophene moiety into π-conjugated systems can lower the LUMO energy level, which is beneficial for n-type or ambipolar charge transport in organic field-effect transistors (OFETs). The bromine atom provides a convenient handle for polymerization through cross-coupling reactions.
Conductive Polymers
Polythiophenes are a well-studied class of conductive polymers. The introduction of a nitrile substituent onto the thiophene backbone can significantly modulate the polymer's electronic and physical properties. While specific data for polymers derived from this compound is limited, studies on related polythiophenes provide valuable insights.
Table 4: Electrical Properties of Representative Polythiophene Derivatives
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| Poly(3-hexylthiophene) | FeCl₃ | 1 - 10 | [4] |
| Poly(3,4-ethylenedioxythiophene) | PSS | 10 - 1000 | [12] |
Further research into the polymerization of this compound and its derivatives could lead to the development of new materials with tailored electronic properties for applications in organic electronics, such as OFETs, organic photovoltaics (OPVs), and sensors.
Conclusion and Future Outlook
This compound is a versatile and highly functionalized building block with significant, yet underexplored, potential in several key areas of chemical research. Its utility in the synthesis of biologically active thieno[3,2-d]pyrimidines for drug discovery is a particularly promising avenue. Furthermore, its unique electronic properties make it a compelling candidate for the development of novel organic electronic materials. The synthetic handles provided by the bromine atom and the nitrile group allow for a wide array of chemical transformations, opening doors to the creation of complex and functional molecules. This technical guide serves as a foundational resource to stimulate further investigation into the rich chemistry and diverse applications of this compound, encouraging researchers to unlock its full potential in advancing science and technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Intrinsically Stretchable Poly(3,4-ethylenedioxythiophene) Conducting Polymer Film for Flexible Electronics [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 3-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromothiophene-2-carbonitrile (CAS No. 18791-98-5), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical Identification and Physical Properties
This compound is a solid, off-white compound.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrNS | [2][3] |
| Molecular Weight | 188.05 g/mol | [2][3] |
| Appearance | Off-white solid | [1] |
| Melting Point | 43 - 48 °C (109.4 - 118.4 °F) | [1] |
| Solubility | Insoluble in water | [1] |
| Purity | Typically ≥97% |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | Category 3 / Category 4 | H331: Toxic if inhaled / H332: Harmful if inhaled[2] |
Hazard Pictograms:
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and accidents.
3.1. Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. [1]* Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. [1] 3.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [1][4]* Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [1][4]Gloves should be inspected prior to use and removed using the proper technique to avoid skin contact with the outer surface. [4]* Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust or vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. [1][5] 3.3. General Hygiene Practices:
-
Wash hands and any exposed skin thoroughly after handling. [1]* Do not eat, drink, or smoke when using this product. [1]* Contaminated clothing should be removed immediately and washed before reuse. [6] 3.4. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place. [1]* Store locked up. [1]* Keep away from heat and sources of ignition. [7]
First-Aid Measures
In case of exposure, immediate medical attention is required. [1]The following are first-aid guidelines for different routes of exposure:
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell. [1][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Immediate medical attention is required. [1][6] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice. [1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. Never give anything by mouth to an unconscious person. [1][6] |
Accidental Release and Disposal
5.1. Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment as outlined in Section 3.2.
-
Avoid dust formation. [1]* Prevent further leakage or spillage if safe to do so.
-
Vacuum, sweep up, or absorb with inert material and place into a suitable, labeled disposal container. [6]* Do not let the product enter drains. [7] 5.2. Disposal Considerations:
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. [4]* Offer surplus and non-recyclable solutions to a licensed disposal company. [4]* Contaminated packaging should be disposed of in the same manner as the product. [4]
Experimental Workflow: Safe Handling Procedure
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemdmart.com [chemdmart.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to High-Purity 3-Bromothiophene-2-carbonitrile for Chemical Research and Drug Development
Introduction: 3-Bromothiophene-2-carbonitrile (CAS No. 18791-98-5) is a versatile heterocyclic building block essential in organic synthesis and medicinal chemistry. Its unique structure, featuring a thiophene core with a reactive bromine atom at the 3-position and a nitrile group at the 2-position, allows for diverse chemical transformations. This dual reactivity makes it a valuable precursor for creating complex molecular frameworks, particularly in the development of novel pharmaceutical agents and advanced materials.[1] The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the nitrile group can be converted into other functional groups, providing significant synthetic flexibility.[1]
Commercial Suppliers and Purity
High-purity this compound is available from various commercial suppliers, typically with a purity of 97% or higher. Researchers can procure this compound in quantities ranging from milligrams for initial screening to kilograms for larger-scale synthesis. Below is a comparative summary of offerings from notable suppliers.
Table 1: Commercial Supplier Overview
| Supplier | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich (Ambeed) | 97% | 250 mg, 1 g, 5 g, 25 g | Ships from an Aldrich Partner. |
| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | Gram to bulk industrial scale | A manufactory with experience on the ECHEMI platform.[2] |
| CookeChem | 97% | Inquire for pack sizes | Provides Safety Data Sheet (SDS) for the US.[3] |
| SHANGHAI ZZBIO CO., LTD. | 97% | 1 g, and larger (MOQ) | Listed on Guidechem.[4] |
| Dideu Industries Group Limited | 99% | Inquire for pack sizes | Listed on ChemicalBook with pricing indications.[5] |
| VSNCHEM | Not specified | Inquire for bulk quote | Catalog number VT20204.[6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 18791-98-5 | [7] |
| Molecular Formula | C₅H₂BrNS | [2][8] |
| Molecular Weight | 188.05 g/mol | [2][8] |
| Physical Form | Solid | |
| Melting Point | 50 °C | [2] |
| Boiling Point | 286.8±25.0 °C (Predicted) | [2] |
| Purity | ≥ 97% (Typical) | [3] |
| IUPAC Name | This compound | [8] |
Synthetic Utility and Experimental Protocols
The primary synthetic utility of this compound stems from its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[9] The thiophene scaffold is a key component in numerous biologically active molecules.[10]
This protocol is a representative example for the Suzuki coupling of an aryl bromide, like this compound, with an arylboronic acid. Conditions should be optimized for specific substrates.
Objective: To synthesize a 3-aryl-thiophene-2-carbonitrile derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(OAc)₂ (2-5 mol%)
-
Base, e.g., K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexane/Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₃PO₄, 2.0 eq).[9][11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.[9][11]
-
Degassing: Seal the flask and further degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes or by using three freeze-pump-thaw cycles.[11]
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the required duration (typically 12-24 hours).[11]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[11]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product.[12]
Visualizations of Chemical Logic and Workflows
Diagrams created with Graphviz can effectively illustrate the synthetic potential and experimental processes relevant to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound , 97% , 18791-98-5 - CookeChem [cookechem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 18791-98-5 [chemicalbook.com]
- 6. This compound | VSNCHEM [vsnchem.com]
- 7. This compound CAS#: 18791-98-5 [amp.chemicalbook.com]
- 8. This compound | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 3-Bromothiophene-2-carbonitrile from 3-Bromothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-bromothiophene-2-carbonitrile from 3-bromothiophene. This transformation, a cyanation reaction, is a critical step in the synthesis of various pharmaceutical and materials science intermediates. The following sections detail three common catalytic methods for this conversion: nickel-catalyzed, palladium-catalyzed, and copper-catalyzed (Rosenmund-von Braun) cyanation. A comparative summary of these methods is provided to aid in the selection of the most appropriate synthetic route based on factors such as yield, reaction conditions, and the toxicity of reagents.
Comparative Overview of Synthetic Methods
The selection of a synthetic method for the cyanation of 3-bromothiophene depends on several factors, including the desired yield, tolerance to functional groups, reaction time, temperature, and safety considerations, particularly concerning the cyanide source. The table below summarizes the key quantitative data for the nickel-catalyzed, palladium-catalyzed, and copper-catalyzed cyanation of 3-bromothiophene.
| Method | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nickel-Catalyzed | trans-chloro(2-naphthyl)bis(triphenylphosphine)nickel(II) | KCN | Ethanol/Benzene | Reflux | 1.5 | ~75 |
| Palladium-Catalyzed | Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | DMAc | 120 | 5 | High (General) |
| Copper-Catalyzed | CuCN | CuCN | DMF | 150 | 24 | Moderate-High |
Caption: Comparative data for the synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the three primary methods of synthesizing this compound from 3-bromothiophene.
Method 1: Nickel-Catalyzed Cyanation
This method utilizes a specific nickel(II) complex to catalyze the cyanation of 3-bromothiophene with potassium cyanide. It offers a relatively fast reaction time.
Experimental Protocol
-
Catalyst Preparation (Modified Procedure): The catalyst, trans-chloro-(2-naphthyl)-bis-(triphenylphosphine)nickel, is prepared according to established literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromothiophene (1.0 eq).
-
Reagent Addition: Add a solution of potassium cyanide (1.2 eq) in a mixture of ethanol and benzene.
-
Catalyst Addition: Add the nickel catalyst (0.01-0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1]
Logical Workflow for Nickel-Catalyzed Cyanation
Caption: Workflow for Nickel-Catalyzed Cyanation.
Method 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation is a versatile and widely used method. The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source is a significant advantage due to its low toxicity compared to simple alkali metal cyanides.[2][3][4]
Experimental Protocol
-
Reaction Setup: To a dry Schlenk tube, add 3-bromothiophene (1.0 eq), potassium hexacyanoferrate(II) (0.2-0.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., dppf).
-
Solvent and Base: Add anhydrous dimethylacetamide (DMAc) and a base such as sodium carbonate (Na₂CO₃).
-
Reaction: Degas the mixture and then heat to 120 °C for 5 hours under an inert atmosphere. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Signaling Pathway for Palladium-Catalyzed Cyanation
Caption: Catalytic cycle for Palladium-Catalyzed Cyanation.
Method 3: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
This classical method involves the use of copper(I) cyanide (CuCN). While effective, it often requires high reaction temperatures.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine 3-bromothiophene (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 150 °C and maintain for 24 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture. Typically, the work-up involves treatment with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes, followed by extraction with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by column chromatography or distillation.
Experimental Workflow for Copper-Catalyzed Cyanation
Caption: Workflow for Copper-Catalyzed Cyanation.
Conclusion
The synthesis of this compound from 3-bromothiophene can be achieved through various transition metal-catalyzed cyanation reactions. The choice of method will depend on the specific requirements of the synthesis, balancing factors such as reaction efficiency, safety, and cost. The nickel-catalyzed method offers a rapid conversion, while the palladium-catalyzed approach provides the benefit of using a less toxic cyanide source. The copper-catalyzed Rosenmund-von Braun reaction is a classic and effective method, although it often requires more forcing conditions. The provided protocols and comparative data serve as a guide for researchers to select and implement the most suitable synthetic strategy for their needs.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromothiophene-2-carbonitrile as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the bromine atom, the nitrile group, and the thiophene core.[1] The methodologies outlined herein describe common cross-coupling strategies, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound is influenced by the electron-withdrawing nature of the nitrile group, which can affect the oxidative addition step in the catalytic cycle. Careful selection of the palladium source, ligand, base, and solvent is crucial for achieving optimal yields and reaction times.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and vinyl-substituted thiophenes.
Representative Reaction Data
While specific data for a wide range of Suzuki couplings with this compound is not extensively compiled in single sources, the following table provides representative conditions based on analogous reactions with similar bromothiophene derivatives.[2][3][4][5]
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 90-100 | 12-24 | 70-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | ~80 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~75 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (or 1,4-Dioxane)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylthiophene-2-carbonitrile.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. This reaction is known for its tolerance of a wide variety of functional groups.[6][7][8]
Representative Reaction Data
The following table summarizes typical conditions for Stille coupling reactions involving aryl bromides and organostannanes, which can be adapted for this compound.[9]
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 76-99 |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 80 | 16 | ~85 |
| Trimethyl(vinyl)stannane | PdCl₂(PPh₃)₂ (2) | - | - | THF | 65 | 24 | ~90 |
Detailed Experimental Protocol: Stille Coupling
This protocol provides a general method for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Add the organostannane reagent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
To quench and remove tin byproducts, a potassium fluoride workup is often employed. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the resulting precipitate through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] It is a valuable method for the synthesis of substituted alkenes.
Representative Reaction Data
The following table outlines typical conditions for Heck reactions with aryl bromides, which can be used as a starting point for this compound.[10]
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF or NMP | 100-120 | 12-24 | 70-90 |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 12 | 80-95 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 140 | 4 | ~85 |
Detailed Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine) (2-10 mol%)
-
Base (e.g., Triethylamine or Potassium Carbonate) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, or Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the alkene to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer, then purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[11][12][13]
Representative Reaction Data
The following table provides typical conditions for Sonogashira couplings that can be applied to this compound.[11][14][15]
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N/THF | THF | 65 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 45 | 2.5 | ~90 |
| 1-Hexyne | PdCl₂(MeCN)₂ (15) | - (copper-free) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | ~70-80 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to 80 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from amines and aryl halides.[16][17]
Representative Reaction Data
The table below presents typical conditions for Buchwald-Hartwig amination of aryl bromides, which can serve as a guide for reactions with this compound.[18][19][20][21]
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene or Dioxane | 80-110 | 4-24 | 85-98 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | ~80 |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | ~90 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-6 mol%)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the resulting amine by flash column chromatography.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-bromothiophene-2-carbonitrile with various aryl and heteroaryl boronic acids. The resulting 3-arylthiophene-2-carbonitrile scaffold is a key structural motif in numerous biologically active compounds, making this protocol highly relevant for drug discovery and development programs.
The thiophene ring, particularly when functionalized, is a privileged scaffold in medicinal chemistry. The nitrile group at the 2-position and the bromine at the 3-position of the starting material offer distinct reactivity for sequential functionalization. The protocol herein focuses on the palladium-catalyzed coupling at the C-Br bond, which is generally more reactive in Suzuki-Miyaura reactions than a C-Cl bond.[2]
Generalized Reaction Scheme
The general reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Scheme 1: Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are indicative and can vary based on the specific substrate, catalyst, and reaction conditions employed. For instance, the choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving optimal results.[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 80-90 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 75-85 |
| 5 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | THF/H₂O (5:1) | 80 | 10 | 88-96 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound.
Materials and Equipment
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane and water)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
General Procedure
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio, to a concentration of ~0.1 M), via syringe.[4]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[4]
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 3-arylthiophene-2-carbonitrile.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept in understanding the mechanism. It generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols: Sonogashira Coupling of 3-Bromothiophene-2-carbonitrile with Alkynes
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its typically mild reaction conditions and tolerance for a wide variety of functional groups.[3][4] The synthesis of 3-alkynylthiophene-2-carbonitrile scaffolds is of significant interest as these structures are key components in various biologically active molecules and organic materials. This document provides detailed protocols and application data for the Sonogashira coupling of 3-Bromothiophene-2-carbonitrile with various terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst.[5][1]
Reaction Mechanism: Palladium/Copper Co-catalyzed Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][4][6]
-
Palladium Cycle : The active Palladium(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.[5][1]
-
Copper Cycle : In parallel, the terminal alkyne reacts with a Copper(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide species.[5][4]
-
Transmetalation : The alkyne group is transferred from the copper acetylide to the Pd(II) complex. This is often the rate-determining step.[5]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 3-alkynylthiophene-2-carbonitrile product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Caption: Catalytic cycle of the Pd/Cu co-catalyzed Sonogashira coupling.
Application Data
The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. Conditions are based on established protocols for aryl bromides and bromothiophene derivatives.[7][8]
| Entry | Alkyne (R-C≡CH) | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 60 | 4 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | DIPA | DMF | 70 | 3 | 95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | Toluene | 80 | 6 | 88 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (2.5) / CuI (5) | Piperidine | THF/DMF | 65 | 5 | 85 |
| 5 | Ethynyltrimethylsilane | PdCl₂(dppf) (2) / CuI (4) | Cs₂CO₃ | Dioxane | 100 | 8 | 90 |
| 6 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | MeCN | 75 | 4 | 91 |
Experimental Workflow and Protocols
A typical experimental workflow for the Sonogashira coupling reaction involves careful setup under an inert atmosphere, reaction monitoring, and subsequent purification of the product.
Caption: General experimental workflow for Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 3-(Phenylethynyl)thiophene-2-carbonitrile
This protocol provides a step-by-step method for a typical Sonogashira coupling reaction.[4][9][10]
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) Iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Anhydrous, degassed Triethylamine (Et₃N)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 200 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add anhydrous, degassed THF (5 mL) to the flask, followed by anhydrous, degassed triethylamine (3.0 mmol, 0.42 mL).
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
-
Addition of Alkyne:
-
Slowly add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture dropwise via syringe over 5 minutes.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound has been completely consumed (typically 3-5 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[10]
-
Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(phenylethynyl)thiophene-2-carbonitrile.
-
-
Characterization:
-
Characterize the final product using nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) and mass spectrometry (MS, HRMS) to confirm its identity and purity.[11]
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling Reactions Involving 3-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Stille cross-coupling reaction of 3-bromothiophene-2-carbonitrile. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of a diverse range of 3-substituted-thiophene-2-carbonitrile derivatives. These products are valuable intermediates in the development of pharmaceuticals, organic electronic materials, and other functional organic molecules.[1]
The Stille reaction is a cornerstone of modern organic synthesis, involving the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[2][3][4] Organostannanes are favored for their stability in the presence of air and moisture and the reaction's tolerance of a wide variety of functional groups, often circumventing the need for protecting groups.[2][5]
Reaction Principle
The catalytic cycle of the Stille reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the bromine on the palladium center. This step is often the rate-determining step of the reaction.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 3-substituted-thiophene-2-carbonitrile product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for Stille cross-coupling reactions of brominated thiophenes. While specific data for this compound is not extensively published, these examples with other bromothiophenes provide a strong basis for reaction optimization.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |
| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 |
| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 |
Table adapted from representative conditions for mono-Stille coupling of bromothiophenes.[2]
Experimental Protocols
The following protocols provide detailed methodologies for performing Stille coupling reactions with this compound.
Protocol 1: General Procedure for Stille Coupling of this compound
This protocol is a general guideline and may require optimization for specific organostannane reagents and desired outcomes.
Materials:
-
This compound
-
Organostannane reagent (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., CuI, LiCl)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (1.0-1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Tin Byproduct Removal: To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 3-substituted-thiophene-2-carbonitrile.
Protocol 2: Stille Coupling using a Ligated Palladium Catalyst System
This protocol is adapted for situations where a phosphine ligand is used with a palladium precursor like Pd₂(dba)₃.
Materials:
-
This compound
-
Organostannane reagent (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions at the Bromine Position of 3-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting nucleophilic substitution reactions at the 3-position of 3-bromothiophene-2-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized thiophene derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a valuable substrate for various nucleophilic substitution reactions, primarily due to the reactive carbon-bromine bond. The electron-withdrawing nature of the adjacent nitrile group further activates the thiophene ring towards nucleophilic attack. These reactions are commonly facilitated by transition metal catalysts, such as palladium and copper, enabling the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. This document outlines protocols for several key transformations, including amination, alkoxylation, thiolation, and cross-coupling reactions.
Key Reaction Pathways
A variety of nucleophiles can be coupled with this compound to yield a diverse range of 3-substituted thiophene-2-carbonitrile derivatives. The primary methods employed are palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, Suzuki, Stille, and Sonogashira couplings, as well as copper-catalyzed reactions such as the Ullmann condensation.
Application Notes and Protocols: Reduction of the Carbonitrile Group in 3-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the carbonitrile group in 3-Bromothiophene-2-carbonitrile. This versatile heterocyclic building block offers multiple reaction pathways, allowing for the selective synthesis of either the corresponding primary amine, (3-bromothiophen-2-yl)methanamine, or the aldehyde, 3-bromothiophene-2-carbaldehyde.[1][2] The choice of reducing agent is critical to achieving the desired product. This document outlines protocols using Lithium Aluminum Hydride (LiAlH₄) for the synthesis of the amine and Diisobutylaluminum Hydride (DIBAL-H) for the synthesis of the aldehyde.
Key Concepts and Reaction Pathways
The carbonitrile group of this compound can be selectively reduced to a primary amine or an aldehyde. The bromine atom on the thiophene ring is generally stable under these reduction conditions, though care must be taken with stronger reducing agents and prolonged reaction times.[3]
-
Reduction to Primary Amine: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of completely reducing the carbonitrile to a primary amine.[4][5]
-
Reduction to Aldehyde: A less reactive and sterically hindered reducing agent such as Diisobutylaluminum Hydride (DIBAL-H) can be used to achieve a partial reduction to the intermediate imine, which is then hydrolyzed upon aqueous workup to yield the aldehyde.[6][7][8] This reaction is typically performed at low temperatures to prevent over-reduction to the alcohol.[7][9]
Data Presentation: Comparison of Reduction Methods
| Parameter | Method 1: Reduction to Amine | Method 2: Reduction to Aldehyde |
| Starting Material | This compound | This compound |
| Product | (3-Bromothiophen-2-yl)methanamine | 3-Bromothiophene-2-carbaldehyde |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Typical Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Anhydrous Dichloromethane (DCM) or Toluene |
| Reaction Temperature | 0 °C to reflux | -78 °C to 0 °C |
| Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Work-up | Sequential addition of water and NaOH solution | Quenching with methanol followed by acidic or basic hydrolysis |
| Typical Yield | 70 - 90% | 60 - 85% |
| Product Purity | High, after purification | High, after purification |
| Key Considerations | Highly exothermic reaction, requires careful control of addition. LiAlH₄ reacts violently with water.[5][10] | Strict temperature control is crucial to prevent over-reduction. DIBAL-H is sensitive to air and moisture.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of (3-bromothiophen-2-yl)methanamine via LiAlH₄ Reduction
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 2-4 hours), cool the flask back to 0 °C with an ice bath. Cautiously and slowly add deionized water (volume equal to the mass of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas.
-
Work-up: Following the water quench, add 15% aqueous NaOH solution (volume equal to the mass of LiAlH₄ used) dropwise, followed by another portion of deionized water (3 times the volume of the mass of LiAlH₄ used). Stir the resulting granular precipitate vigorously for 30 minutes.
-
Extraction: Filter the precipitate and wash it thoroughly with THF and ethyl acetate. Combine the organic filtrates and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (3-bromothiophen-2-yl)methanamine.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 3-bromothiophene-2-carbaldehyde via DIBAL-H Reduction
Materials:
-
This compound
-
Diisobutylaluminum Hydride (DIBAL-H, typically 1.0 M solution in hexanes or toluene)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
1 M Hydrochloric Acid (HCl) or Rochelle's salt solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Set up a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Substrate Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene and place it in the reaction flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add DIBAL-H solution (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Hydrolysis: Remove the cooling bath and allow the mixture to warm to 0 °C. Add 1 M HCl or Rochelle's salt solution and stir vigorously until two clear layers are formed.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to give the crude 3-bromothiophene-2-carbaldehyde.
-
Purification: The crude aldehyde can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of (3-bromothiophen-2-yl)methanamine.
Caption: Workflow for the synthesis of 3-bromothiophene-2-carbaldehyde.
Caption: Reduction pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Hydrolysis of 3-Bromothiophene-2-carbonitrile to 3-Bromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of 3-bromothiophene-2-carbonitrile to 3-bromothiophene-2-carboxylic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and functional materials. The protocols described herein outline both alkaline and acidic hydrolysis methods, offering flexibility based on substrate compatibility and desired reaction conditions. All quantitative data is summarized for easy comparison, and reaction pathways and workflows are visualized using Graphviz diagrams.
Introduction
This compound is a versatile heterocyclic building block in organic synthesis.[1][2] Its nitrile group can be transformed into other functional groups, such as carboxylic acids, providing a gateway to a diverse range of thiophene derivatives.[1] The resulting 3-bromothiophene-2-carboxylic acid is a key intermediate in the development of pharmaceuticals and advanced materials. The hydrolysis of the nitrile functionality is a fundamental transformation that can be achieved under either basic or acidic conditions. The choice between these methods often depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
Reaction and Mechanism
The hydrolysis of a nitrile to a carboxylic acid proceeds in a two-step manner: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[3]
Under alkaline conditions , a hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent protonation by water yields an imidic acid, which tautomerizes to the more stable amide. Further nucleophilic attack by hydroxide on the amide carbonyl group, followed by the expulsion of an amide anion (which is subsequently protonated to ammonia), leads to the formation of a carboxylate salt. Acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.[4]
Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack the carbon. A series of proton transfers results in the formation of the amide intermediate. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[3]
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below: alkaline hydrolysis using potassium hydroxide and acidic hydrolysis using a strong mineral acid.
Protocol 1: Alkaline Hydrolysis
This protocol is adapted from general procedures for nitrile hydrolysis and is expected to provide a high yield of the desired carboxylic acid.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a solution of potassium hydroxide (e.g., 2-4 eq) in a mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If ethanol was used as a co-solvent, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of 3-bromothiophene-2-carboxylic acid should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Acidic Hydrolysis
This protocol utilizes a strong acid to catalyze the hydrolysis.
Materials:
-
This compound
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) to a mixture of concentrated acid (e.g., 50-70% sulfuric acid in water).
-
Reaction: Heat the mixture to reflux for several hours (e.g., 2-12 hours), monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Neutralization: Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. The product will be in the aqueous basic layer as its carboxylate salt.
-
Re-acidification and Extraction: Separate the aqueous layer and acidify it with concentrated HCl to a pH of 1-2. Extract the precipitated carboxylic acid with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Optional): Recrystallize the crude product from an appropriate solvent.
Data Presentation
| Parameter | Alkaline Hydrolysis (Typical) | Acidic Hydrolysis (Typical) |
| Starting Material | This compound | This compound |
| Reagents | Potassium Hydroxide | Sulfuric Acid or Hydrochloric Acid |
| Solvent | Ethanol/Water | Water |
| Temperature | Reflux | Reflux |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Product | 3-Bromothiophene-2-carboxylic acid | 3-Bromothiophene-2-carboxylic acid |
| Typical Yield | High | Moderate to High |
| Work-up | Acidification and filtration/extraction | Extraction and re-acidification |
Visualizations
Caption: General reaction pathway for the hydrolysis of a nitrile.
Caption: Experimental workflow for alkaline hydrolysis.
References
Application of 3-Bromothiophene-2-carbonitrile in Materials Science Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carbonitrile is a versatile heterocyclic building block that is gaining significant attention in materials science research. Its unique molecular structure, featuring a thiophene ring substituted with a reactive bromine atom and an electron-withdrawing nitrile group, makes it an ideal precursor for the synthesis of a wide range of functional organic materials. The bromine atom serves as a handle for various cross-coupling reactions, enabling the construction of complex conjugated polymer backbones. The nitrile group, on the other hand, modulates the electronic properties of the resulting materials, making them suitable for applications in organic electronics such as organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the development of advanced materials.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer for the synthesis of conjugated polymers. These polymers are the active components in a variety of organic electronic devices.
-
Organic Thin-Film Transistors (OTFTs): Polymers derived from this compound can exhibit excellent charge transport characteristics. The electron-withdrawing nature of the nitrile group can lead to deep Highest Occupied Molecular Orbital (HOMO) levels, which can improve the ambient stability of the resulting p-type semiconductor.
-
Organic Photovoltaics (OPVs): In OPVs, polymers containing the 3-cyanothiophene unit can act as either the electron donor or electron acceptor material in the active layer of a bulk heterojunction solar cell. The tunable electronic properties allow for the optimization of the energy levels to achieve efficient charge separation and collection.
-
Organic Light-Emitting Diodes (OLEDs): While less common, thiophene-based polymers can be utilized in the emissive or charge-transporting layers of OLEDs. The nitrile functionality can influence the emission color and quantum efficiency of the device.
Data Presentation: Representative Performance of Thiophene-Based Organic Electronic Devices
The following tables summarize representative performance data for organic electronic devices fabricated using polymers derived from thiophene monomers, including those with structures analogous to what would be expected from this compound. These values are intended to provide a general benchmark for researchers.
Table 1: Representative Performance of Organic Thin-Film Transistors (OTFTs) based on Polythiophene Derivatives
| Polymer Type | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Ref. |
| Regioregular Poly(3-hexylthiophene) (P3HT) | Bottom-Gate, Top-Contact | 0.01 - 0.1 | > 10⁵ | |
| Donor-Acceptor Copolymer | Top-Gate, Bottom-Contact | 0.1 - 1.0 | > 10⁶ | |
| Cyanothiophene-based Polymer (Representative) | Bottom-Gate, Bottom-Contact | 0.05 - 0.5 | > 10⁵ |
Table 2: Representative Performance of Organic Photovoltaics (OPVs) based on Thiophene Copolymers
| Polymer:Acceptor Blend | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| P3HT:PC₆₁BM | Conventional | 3 - 5 | 0.6 | 8 - 10 | 0.60 - 0.65 |
| Donor-Acceptor Copolymer:PC₇₁BM | Inverted | 7 - 10 | 0.7 - 0.8 | 14 - 17 | 0.65 - 0.75 |
| Cyanothiophene-based Copolymer:Fullerene (Representative) | Conventional | 5 - 8 | 0.65 - 0.75 | 10 - 15 | 0.60 - 0.70 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of conjugated polymers using this compound via common cross-coupling reactions. These protocols are based on established methods for similar bromothiophene monomers and should be optimized for the specific target polymer.
Protocol 1: Synthesis of a Homopolymer via Stille Polymerization (Representative)
Objective: To synthesize poly(3-cyanothiophene) by Stille polycondensation of a distannyl derivative of this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyltin chloride (Me₃SnCl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of the Distannane Monomer (Caution: Organotin compounds are toxic):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-BuLi (2.2 eq). Stir for 1 hour.
-
To the resulting solution, add Me₃SnCl (2.2 eq) at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired distannyl monomer.
-
-
Stille Polymerization:
-
In a glovebox, add the purified distannyl monomer (1.0 eq), this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and P(o-tol)₃ (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous and degassed toluene to the tube.
-
Seal the tube and bring it out of the glovebox. Heat the reaction mixture at 90-110 °C for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
-
Purification:
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to remove catalyst residues and oligomers.
-
The purified polymer is recovered from the chloroform fraction by precipitation in methanol.
-
Dry the final polymer under vacuum.
-
Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Coupling (Representative)
Objective: To synthesize an alternating copolymer of this compound with a diboronic ester comonomer.
Materials:
-
This compound
-
A suitable aromatic diboronic ester (e.g., a benzodithiophene diboronic ester)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase transfer catalyst)
-
Anhydrous and degassed toluene
-
Deionized water
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), the diboronic ester comonomer (1.0 eq), and Pd(PPh₃)₄ (0.02-0.05 eq).
-
Add anhydrous and degassed toluene to the flask.
-
In a separate flask, prepare an aqueous solution of Na₂CO₃ (2 M). Degas this solution by bubbling with argon for at least 30 minutes.
-
-
Polymerization:
-
Add the degassed Na₂CO₃ solution to the reaction flask, followed by a few drops of Aliquat 336.
-
Heat the biphasic mixture to reflux (typically 90-100 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Monitor the progress of the polymerization by GPC (Gel Permeation Chromatography) if possible.
-
-
Work-up and Purification:
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and then with a dilute acid solution (e.g., 0.1 M HCl) to remove the base.
-
Precipitate the polymer by pouring the organic solution into a large volume of methanol.
-
Collect the polymer by filtration and wash it with methanol.
-
Further purification can be achieved by reprecipitation or Soxhlet extraction.
-
Dry the final polymer under vacuum.
-
Mandatory Visualizations
Caption: General workflow for synthesis and characterization.
Caption: Common cross-coupling reactions.
Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using a 3-Bromothiophene-2-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of potent molecules derived from the versatile 3-bromothiophene-2-carbonitrile scaffold. This document details the synthetic pathways leading to the formation of thieno[2,3-d]pyrimidine derivatives, which have demonstrated significant potential as anticancer and antimicrobial agents. The protocols outlined herein offer step-by-step guidance for the synthesis of key intermediates and final products, alongside methods for assessing their biological activity. Furthermore, this document includes quantitative biological data and visual representations of relevant signaling pathways to facilitate a deeper understanding of the mechanism of action of these compounds.
Application Note 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The this compound scaffold is a valuable starting point for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity. Many of these derivatives target key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
A common synthetic strategy involves the initial conversion of this compound to a 2-aminothiophene-3-carbonitrile intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as formic acid or formamide, to construct the pyrimidine ring of the thieno[2,3-d]pyrimidine core. Further functionalization of this core structure allows for the generation of a diverse library of compounds with varying potencies and selectivities.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 1 | A549 (Lung Carcinoma) | 4.34 ± 0.60 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 2 | A431 (Epidermoid Carcinoma) | 3.79 ± 0.57 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 3 | HCT-116 (Colon Carcinoma) | 2.80 ± 0.16 | [2] |
| Thieno[2,3-d]pyrimidine Derivative 4 | HepG2 (Hepatocellular Carcinoma) | 4.10 ± 0.45 | [2] |
| Thieno[2,3-d]pyrimidine Derivative 5 | MCF-7 (Breast Adenocarcinoma) | 18.87 ± 0.2 | [3] |
| Thieno[2,3-d]pyrimidine Derivative 6 | HeLa (Cervical Cancer) | 40.74 ± 1.7 | [3] |
| Thieno[2,3-d]pyrimidine Derivative 7 | MDA-MB-231 (Breast Adenocarcinoma) | 27.6 | [4] |
Application Note 2: Development of Novel Antimicrobial Agents
The thieno[2,3-d]pyrimidine scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains. The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidinedione 1 | Staphylococcus aureus (MRSA) | 2-16 | [5] |
| Thieno[2,3-d]pyrimidinedione 2 | Enterococcus faecalis (VRE) | 2-16 | [5] |
| Thieno[2,3-d]pyrimidine Derivative 8 | Aspergillus fumigatus | Strong Inhibition | [3] |
| Thieno[2,3-d]pyrimidine Derivative 9 | Candida albicans | Strong Inhibition | [3] |
| Thieno[2,3-d]pyrimidine Derivative 10 | Staphylococcus aureus | Strong Inhibition | [3] |
| Thieno[2,3-d]pyrimidine Derivative 11 | Escherichia coli | Strong Inhibition | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyanothiophene Intermediate
A widely used method for the synthesis of the key 2-aminothiophene-3-carbonitrile intermediate is the Gewald reaction. While this method does not directly utilize this compound, it is a fundamental step in many synthetic routes towards the target bioactive molecules. A more direct, though less commonly cited, approach involves the nucleophilic substitution of the bromine atom in this compound with an amino group or a precursor.
Gewald Reaction Protocol:
-
To a stirred solution of a ketone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a base such as triethylamine or morpholine.[6]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 2-amino-3-cyanothiophene derivative.
Protocol 2: Synthesis of the Thieno[2,3-d]pyrimidine Core
-
A mixture of the 2-aminothiophene-3-carbonitrile derivative (1 equivalent) and an excess of formic acid is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The resulting solid is triturated with water, filtered, and dried to yield the thieno[2,3-d]pyrimidin-4-one.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-3 Arylation of this compound
This protocol allows for the introduction of aryl or heteroaryl substituents at the C-3 position of the thiophene ring, a key modification for tuning biological activity.
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture with vigorous stirring at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by the synthesized molecules and a general experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Derivatization of 3-Bromothiophene-2-carbonitrile in Medicinal Chemistry
Introduction
3-Bromothiophene-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a thiophene core with a reactive bromine atom at the 3-position and a nitrile group at the 2-position, allows for a wide range of chemical modifications.[1] The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitrile group can be transformed into other functional groups or act as a key interaction point with biological targets. These characteristics make this compound a valuable precursor for synthesizing diverse molecular scaffolds for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[2][3][4]
Application Note 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its role in the development of potent kinase inhibitors.[5][6] Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer.[4] The synthesis of thieno[2,3-d]pyrimidines often begins with a 2-aminothiophene derivative, which can be prepared from precursors like this compound. A common strategy involves the conversion of the 3-bromo-2-carbonitrile starting material into a 2,3-diaminothiophene intermediate, which can then undergo cyclization to form the fused pyrimidine ring. These derivatives have shown significant inhibitory activity against various kinases, including FLT3 and others involved in cancer cell proliferation.[5]
Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
The synthesized compounds are often evaluated for their antiproliferative effects on various cancer cell lines and their specific kinase inhibitory activity.
| Compound Class | Target Kinase | IC50 (µM) | Target Cell Line | Reference |
| Thieno[2,3-d]pyrimidine Derivative | FLT3 | Varies (e.g., 0.05 - 5) | HT-29, HepG-2, MCF-7 | [5] |
| Thieno[2,3-d]pyrimidine Derivative | IKKβ | Varies | - | [5] |
| Thieno[2,3-d]pyrimidine Derivative | General Kinase Screen | % Inhibition | - | [5] |
| 2-Aminothiophene Derivative | - | 27.6 | MDA-MB-231 | [7] |
Note: IC50 values are highly dependent on the specific substitutions on the thieno[2,3-d]pyrimidine core.
General Synthetic Workflow
The transformation of this compound into biologically active thieno[2,3-d]pyrimidines is a multi-step process that highlights the versatility of this starting material.
Caption: Synthetic workflow for kinase inhibitors.
Application Note 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used to introduce aryl and heteroaryl substituents onto the thiophene ring.[8][9] Starting from this compound, this palladium-catalyzed reaction with various boronic acids or esters allows for the synthesis of a diverse library of 3-arylthiophene-2-carbonitrile derivatives.[10] These products are valuable intermediates for creating more complex molecules for drug discovery programs.[8]
Reaction Parameters for Suzuki-Miyaura Coupling
The success of the Suzuki coupling is dependent on the choice of catalyst, ligand, base, and solvent. The table below summarizes typical conditions and reported yields for the coupling of related bromothiophenes.
| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 | [9][10] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~90 | [9] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | ~88 | [11] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | ~80-90 | [9] |
Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12]
Caption: Catalytic cycle of Suzuki-Miyaura coupling.
Application Note 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.[13][14] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.[15] The resulting 3-aminothiophene derivatives are important precursors for many biologically active compounds, including kinase inhibitors and GPCR modulators.[16] The choice of ligand is critical for the reaction's success, with sterically hindered phosphine ligands often providing the best results.[13]
Reaction Parameters for Buchwald-Hartwig Amination
Yields are generally high, but the optimal conditions can vary depending on the specific amine and aryl halide used.
| Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | ~80-95 | [13][17] |
| Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | ~85-98 | [17] |
| Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | ~90 | [17] |
| Aqueous Ammonia | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Dioxane/H₂O | ~75-85 | [17] |
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving an oxidative addition and reductive elimination sequence.[14][18]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[9][10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene or Dioxane, and Water in a 4:1 ratio)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-arylthiophene-2-carbonitrile.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[17][18]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply (glovebox recommended)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Inside a glovebox, add the palladium pre-catalyst, phosphine ligand, and base to a Schlenk tube.
-
Add this compound to the tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-24 hours.
-
After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of Thieno[2,3-d]pyrimidines via Gewald Reaction followed by Cyclization
While not starting directly from this compound, the Gewald reaction is a fundamental method for creating the 2-aminothiophene core, which is a key intermediate.[7][19][20] This protocol outlines the synthesis of a 2-aminothiophene followed by its conversion to a thieno[2,3-d]pyrimidine.
Part A: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile [21][22] Materials:
-
A ketone or aldehyde (e.g., cyclohexanone, 1.0 eq)
-
An active methylene nitrile (e.g., malononitrile, 1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., triethylamine or morpholine, 0.2 eq)
-
Solvent (e.g., Ethanol or DMF)
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde, malononitrile, and elemental sulfur in the solvent.
-
Add the base dropwise to the stirred mixture at room temperature.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours. An exothermic reaction may be observed.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Part B: Cyclization to Thieno[2,3-d]pyrimidine [7][23] Materials:
-
2-Aminothiophene-3-carbonitrile derivative (from Part A, 1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.5 eq)
-
Aniline or substituted aniline (1.1 eq)
-
Solvent (e.g., Acetic acid or microwave irradiation)
Procedure:
-
React the 2-aminothiophene-3-carbonitrile with DMF-DMA. This can be done by heating at 70 °C or under microwave irradiation (e.g., 200W for 20 min) to form the N,N-dimethylformimidamide intermediate.[7][23]
-
Isolate the intermediate or use it directly in the next step.
-
Heat the intermediate with the desired aniline in a suitable solvent like acetic acid to induce Dimroth rearrangement and cyclization.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography to yield the final thieno[2,3-d]pyrimidine.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Gewald reaction - Wikipedia [en.wikipedia.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Gewald Reaction [organic-chemistry.org]
- 23. scielo.br [scielo.br]
Functionalization of 3-Bromothiophene-2-carbonitrile: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 3-Bromothiophene-2-carbonitrile stands as a versatile and valuable building block in the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science. This document provides detailed experimental protocols and application notes for the key functionalization reactions of this compound, including palladium-catalyzed cross-coupling reactions and subsequent cyclization to form fused heterocyclic systems.
The strategic location of the bromine atom at the 3-position and the cyano group at the 2-position of the thiophene ring allows for a diverse range of chemical transformations. The bromine atom serves as a reactive handle for the introduction of various substituents via well-established cross-coupling methodologies, while the nitrile group can be further manipulated or participate in cyclization reactions to construct complex molecular architectures.[1][2]
Key Functionalization Reactions
This section outlines the experimental procedures for the most common and synthetically useful reactions for the functionalization of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the thiophene ring.
Application Note:
The Suzuki-Miyaura coupling of this compound provides a straightforward route to 3-arylthiophene-2-carbonitrile derivatives. These products are of significant interest as they can serve as precursors to a variety of biologically active compounds, including kinase inhibitors.[3] The reaction conditions are generally mild and tolerate a wide range of functional groups. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve high yields for specific substrates.
Experimental Protocol: Synthesis of 3-Phenylthiophene-2-carbonitrile
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add toluene and an aqueous solution of sodium carbonate.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylthiophene-2-carbonitrile.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 12-24 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | ~90 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Stille Cross-Coupling
The Stille coupling offers an alternative method for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide variety of functional groups.
Application Note:
The Stille coupling can be effectively employed to introduce aryl, heteroaryl, vinyl, and alkyl groups at the 3-position of this compound.[4][5] While organotin reagents are toxic and require careful handling, the mild reaction conditions and broad substrate scope make this a valuable synthetic tool.[2]
Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)thiophene-2-carbonitrile
This protocol provides a general procedure for the Stille coupling of this compound with 2-(tributylstannyl)thiophene.
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous and degassed toluene or DMF
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed toluene (or DMF) via syringe.
-
Add 2-(tributylstannyl)thiophene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous KF solution to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 100 | 12 | 85 |
| This compound | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ | DMF | 90 | 16 | 78 |
Note: Yields are representative for similar bromothiophenes and may require optimization for this compound.[1]
Catalytic Cycle of Stille Coupling
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 3-aminothiophene-2-carbonitrile derivatives.
Application Note:
This reaction enables the introduction of primary and secondary amines at the 3-position of the thiophene ring.[6][7] The resulting 3-aminothiophene-2-carbonitrile derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, including thieno[3,2-d]pyrimidines, which have shown a wide range of biological activities.[8][9][10] The choice of ligand and base is crucial for the success of this reaction.[11]
Experimental Protocol: Synthesis of 3-(Phenylamino)thiophene-2-carbonitrile
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous 1,4-dioxane and aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Reactant 1 | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 120 | 70-85 |
| This compound | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 75-90 |
Note: Yields are representative and optimization may be required.
Logical Flow of Buchwald-Hartwig Amination
Caption: Key components and conditions for the Buchwald-Hartwig amination.
Synthesis of Thieno[3,2-d]pyrimidines
The 3-aminothiophene-2-carbonitrile derivatives obtained from the Buchwald-Hartwig amination are excellent precursors for the synthesis of thieno[3,2-d]pyrimidines, a class of fused heterocycles with diverse pharmacological activities, including kinase inhibition.[12][13][14][15]
Application Note:
The synthesis of thieno[3,2-d]pyrimidines from 3-aminothiophene-2-carbonitriles typically involves a cyclization reaction with a one-carbon synthon, such as formamide or orthoformates.[12] This approach provides a modular route to a library of substituted thienopyrimidines for biological screening.
Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidine Derivative
This protocol describes the cyclization of a 3-aminothiophene-2-carbonitrile derivative to form a thieno[3,2-d]pyrimidine.
Materials:
-
3-Aminothiophene-2-carbonitrile derivative (1.0 equiv)
-
Formamide
-
Ethanol
Procedure:
-
To a round-bottom flask, add the 3-aminothiophene-2-carbonitrile derivative.
-
Add an excess of formamide.
-
Heat the reaction mixture to reflux (typically 150-190 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[3,2-d]pyrimidine derivative.
Signaling Pathway Implication: Kinase Inhibition
Derivatives of thieno[2,3-d]pyrimidines, which are structurally related to the thieno[3,2-d]pyrimidines synthesized from this compound, have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, which are critical in cancer progression.
Caption: Inhibition of the VEGFR-2 signaling pathway by thienopyrimidine derivatives.
By providing these detailed protocols and application notes, we aim to facilitate the exploration and utilization of this compound as a key building block in the development of novel compounds for various scientific and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromothiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromothiophene-2-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Route 1: Sandmeyer Reaction of 3-aminothiophene-2-carbonitrile. This involves the diazotization of the amino group followed by displacement with a bromide.
-
Route 2: Cyanation of 3,x-dibromo-2-formylthiophene . This involves the introduction of a cyano group to a dibrominated thiophene precursor.
-
Route 3: Synthesis from 3-Bromothiophene . This multi-step process starts with the synthesis of 3-bromothiophene, followed by introduction of the carbonitrile group at the 2-position.
Q2: What are the critical parameters to control for a successful Sandmeyer reaction?
A2: Temperature control during the diazotization step is crucial. Maintaining a low temperature (typically 0-5 °C) is essential to prevent the premature decomposition of the diazonium salt and minimize the formation of phenolic byproducts. The purity of the starting 3-aminothiophene-2-carbonitrile and the quality of the copper(I) bromide catalyst are also critical factors.
Q3: How can I minimize the formation of the 2-bromothiophene isomer during the synthesis of 3-bromothiophene?
A3: Direct bromination of thiophene is highly selective for the 2-position. To synthesize the 3-bromo isomer, an indirect, multi-step approach is recommended. This typically involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the more reactive α-positions (2 and 5) using a reducing agent like zinc dust in acetic acid.
Q4: Are there any less toxic alternatives to traditional cyanide sources for the cyanation step?
A4: Yes, due to the high toxicity of reagents like CuCN and NaCN, several less hazardous alternatives have been developed. These include the use of zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in conjunction with a palladium or nickel catalyst. These reagents are generally safer to handle and can provide good to excellent yields.
Troubleshooting Guides
Route 1: Sandmeyer Reaction of 3-aminothiophene-2-carbonitrile
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete diazotization. | Ensure the complete dissolution of 3-aminothiophene-2-carbonitrile in the acidic medium before adding sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper. |
| Premature decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C during diazotization and the addition of the diazonium salt solution to the copper(I) bromide solution. |
| Inactive copper(I) bromide catalyst. | Use freshly prepared or high-purity commercial copper(I) bromide. The catalyst should be a white to light green powder; a dark green or blue color indicates oxidation to copper(II). |
| Incorrect pH of the reaction mixture. | Ensure a sufficiently acidic environment for the diazotization step. The subsequent Sandmeyer reaction should also be maintained under acidic conditions. |
Problem 2: Presence of Phenolic Impurities
| Possible Cause | Troubleshooting Step |
| Reaction of the diazonium salt with water. | As mentioned, maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps. Add the diazonium salt solution to the copper(I) bromide solution promptly after its formation. |
| Insufficiently acidic conditions. | The presence of water as a nucleophile is more competitive under less acidic conditions. Ensure adequate acidity to favor the desired bromide substitution. |
Route 2: Cyanation of 3,x-dibromo-2-formylthiophene
Problem 1: Incomplete Cyanation
| Possible Cause | Troubleshooting Step |
| Inactive cyanide source. | Use dry, high-purity cyanide reagents. For catalytic reactions, ensure the catalyst and any ligands are not degraded. |
| Insufficient reaction temperature or time. | Cyanation reactions, particularly those using copper(I) cyanide, often require elevated temperatures. Monitor the reaction progress by TLC or GC-MS and adjust the reaction time or temperature accordingly. |
| Catalyst poisoning. | Ensure all reagents and solvents are free from impurities that could poison the catalyst, such as sulfur-containing compounds. |
Route 3: Synthesis from 3-Bromothiophene
Problem 1: Low Yield in the Synthesis of 3-Bromothiophene
| Possible Cause | Troubleshooting Step |
| Incomplete bromination of thiophene. | Use a sufficient excess of bromine to ensure the formation of 2,3,5-tribromothiophene. |
| Inefficient reductive debromination. | Ensure the zinc dust is activated and used in sufficient excess. The reaction with acetic acid can be exothermic, so control the addition of the tribromothiophene to maintain a steady reflux. |
Problem 2: Difficulty in Introducing the Cyano Group at the 2-Position
| Possible Cause | Troubleshooting Step |
| Deactivation of the thiophene ring. | The bromine at the 3-position is deactivating. A strong electron-withdrawing group at the 2-position may be necessary to facilitate nucleophilic aromatic substitution, or a metal-catalyzed cross-coupling approach may be more effective. |
| Steric hindrance. | While less of a concern at the 2-position, ensure that the reaction conditions allow for effective approach of the cyanide nucleophile. |
Experimental Protocols
Protocol 1: Sandmeyer Reaction for this compound
-
Diazotization:
-
Dissolve 3-aminothiophene-2-carbonitrile in a suitable acidic medium (e.g., a mixture of HBr and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of 3-Bromothiophene
-
Synthesis of 2,3,5-Tribromothiophene:
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve thiophene in a suitable solvent like chloroform.
-
Cool the mixture in an ice bath and add bromine dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a solution of sodium bisulfite to remove excess bromine, followed by a wash with sodium bicarbonate solution and brine.
-
Dry the organic layer and remove the solvent to obtain crude 2,3,5-tribromothiophene.
-
-
Reductive Debromination:
-
To a mixture of zinc dust and acetic acid, slowly add the crude 2,3,5-tribromothiophene.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture and filter off the excess zinc.
-
Extract the filtrate with an organic solvent, wash the organic layer, dry, and purify by distillation to obtain 3-bromothiophene.[1][2]
-
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Reaction | Starting Material | Product | Reagents/Conditions | Reported Yield |
| Reductive Debromination | 2,3,5-Tribromothiophene | 3-Bromothiophene | Zn/Acetic Acid, reflux | 80-90%[2] |
| Sandmeyer-type Reaction | Ethyl 3-amino-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate | Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate | 1. NaNO₂, H₂SO₄; 2. CuBr, HBr | ~50% |
| Cyanation from Aldehyde | 3-Bromothiophene-2-carbaldehyde | This compound | Trimethylsilylazide in ionic liquid | Up to 100%[3] |
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
Technical Support Center: Purification of Crude 3-Bromothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 3-Bromothiophene-2-carbonitrile. Below you will find detailed methodologies, data summaries, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: Low Purity After Initial Work-up
-
Question: My initial crude product shows multiple spots on TLC analysis. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 3-Bromothiophene-2-carbaldehyde if the nitrile was formed from the aldehyde), isomeric byproducts (e.g., 2-Bromothiophene-3-carbonitrile), and potentially over-brominated thiophene species. The purification strategy will depend on the nature of these impurities. A preliminary purification can often be achieved by washing the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities. For non-polar impurities, a solvent wash with a non-polar solvent like hexanes may be effective if the desired product has low solubility in it. For more persistent impurities, column chromatography or recrystallization will be necessary.
Issue 2: Difficulty in Removing Isomeric Impurities
-
Question: I am having trouble separating this compound from a closely related isomer. What is the best approach?
-
Answer: Isomeric impurities can be challenging to separate due to their similar physical properties.
-
Column Chromatography: A meticulously performed column chromatography with a shallow solvent gradient is often effective. It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation (a significant ΔRf).
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing isomeric impurities, as the desired isomer will preferentially crystallize out of the solution, leaving the impurity in the mother liquor.
-
Issue 3: Product Decomposition During Purification
-
Question: I suspect my product is degrading during column chromatography on silica gel. What can I do to prevent this?
-
Answer: Substituted thiophenes can sometimes be sensitive to the acidic nature of standard silica gel.
-
Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a neutral-izing agent, such as 1-2% triethylamine in the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
Temperature Control: Avoid excessive heating during all purification steps.
-
Data Presentation
The following tables summarize typical parameters for the purification of this compound.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Typical Rf of Product | ~0.3-0.4 in Hexane/Ethyl Acetate (90:10) |
| Loading Technique | Dry loading or minimal volume of dichloromethane |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Observation | Recommendation |
| Isopropanol | Good solubility when hot, poor when cold | Promising for recrystallization |
| Hexanes | Low solubility even when hot | Suitable for washing/trituration |
| Toluene | High solubility | May require an anti-solvent |
| Hexane/Ethyl Acetate | Variable, dependent on ratio | Good for co-solvent recrystallization |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 95:5).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure.
-
Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification of this compound.
Navigating the Synthesis of 3-Bromothiophene-2-carbonitrile: A Technical Guide to Avoiding Side Reactions
For researchers, scientists, and drug development professionals, the synthesis of 3-Bromothiophene-2-carbonitrile is a critical step in the development of various pharmaceutical and materials science applications. However, the pathway to this versatile building block is often fraught with potential side reactions that can significantly impact yield and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.
The primary routes to obtaining this compound involve two main strategies: the Sandmeyer reaction of a 3-aminothiophene-2-carbonitrile precursor and the direct cyanation of a 3-bromothiophene derivative. Each approach presents a unique set of challenges and potential byproducts that must be carefully managed.
Troubleshooting Guide: The Sandmeyer Reaction Route
The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a variety of functional groups, including the nitrile group. The process begins with the diazotization of 3-aminothiophene-2-carbonitrile, followed by a copper(I) cyanide-mediated displacement of the diazonium group. However, the instability of the diazonium salt intermediate is a primary source of side reactions.
Experimental Protocol: Sandmeyer Cyanation of 3-Aminothiophene-2-carbonitrile
-
Diazotization: 3-Aminothiophene-2-carbonitrile is dissolved in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and cooled.
-
Reaction: The cold diazonium salt solution is slowly added to the copper cyanide solution. The reaction mixture is stirred at a controlled temperature (often slightly elevated from the diazotization step) until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is subsequently purified by chromatography or distillation.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting/Avoidance Strategy |
| Low Yield of Desired Product | Incomplete diazotization. Decomposition of the diazonium salt. Sub-optimal temperature control during cyanation. | Ensure complete dissolution of the amine in the acidic solution before adding sodium nitrite. Test for excess nitrous acid using starch-iodide paper. Maintain a temperature of 0-5 °C during diazotization. Carefully control the temperature during the addition to the copper cyanide solution, as this step can be exothermic. |
| Formation of 3-Hydroxythiophene-2-carbonitrile | The diazonium salt reacting with water (hydrolysis). | Maintain low temperatures throughout the diazotization and addition steps. Ensure the reaction is not unnecessarily prolonged. Use of a non-aqueous diazotization method (e.g., with an alkyl nitrite in an organic solvent) can also be considered. |
| Presence of Dark, Tarry Byproducts | Decomposition of the diazonium salt leading to polymerization and other radical-mediated side reactions. | Strict temperature control is crucial. Ensure the sodium nitrite solution is added slowly and with efficient stirring to avoid localized overheating. The use of freshly prepared reagents can also minimize impurities that might catalyze decomposition. |
| Formation of Azo Dyes | The diazonium salt coupling with the unreacted starting amine or other electron-rich aromatic species. | Ensure the diazotization reaction goes to completion before the cyanation step. A slight excess of the diazotizing agent can help consume all the starting amine. |
Diagram of the Sandmeyer Reaction Pathway and Side Reactions:
Caption: Main synthetic route and major side reactions in the Sandmeyer synthesis.
Troubleshooting Guide: Direct Cyanation Routes
Direct cyanation methods, such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation, offer an alternative pathway, starting from a pre-functionalized 3-bromothiophene.
Experimental Protocol: Rosenmund-von Braun Reaction
-
Reaction Setup: 3-Bromothiophene is mixed with a stoichiometric excess of copper(I) cyanide in a high-boiling polar solvent such as DMF, NMP, or pyridine.
-
Reaction: The mixture is heated to a high temperature (typically 150-200 °C) and refluxed for several hours.
-
Work-up: The reaction mixture is cooled, and the product is typically isolated by pouring the mixture into an aqueous solution of a complexing agent for copper (e.g., ammonia or ferric chloride) followed by extraction with an organic solvent. Purification is usually achieved by distillation or chromatography.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting/Avoidance Strategy |
| Incomplete Reaction | Insufficient temperature or reaction time. Poor quality of copper(I) cyanide. | Ensure the reaction reaches the required temperature for a sufficient duration. Use high-purity, dry copper(I) cyanide. The use of additives like alkali metal iodides can sometimes facilitate the reaction. |
| Product Degradation | The harsh reaction conditions can lead to the decomposition of the starting material or product. | Use the lowest effective temperature and monitor the reaction progress to avoid prolonged heating. |
| Difficult Product Purification | The high-boiling solvent can be difficult to remove. Copper salts can contaminate the product. | Choose a solvent with a boiling point that allows for separation from the product by distillation. Thorough washing of the organic extracts with an appropriate aqueous solution is necessary to remove copper salts. |
| Hydrolysis of Nitrile | Presence of water at high temperatures can lead to the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide. | Use anhydrous solvents and reagents. |
Diagram of Direct Cyanation and Potential Issues:
Caption: Key challenges in the direct cyanation of 3-bromothiophene.
Frequently Asked Questions (FAQs)
Q1: In the Sandmeyer reaction, my reaction mixture turns very dark and I get a low yield. What is the most likely cause?
A: The formation of a dark, often tarry, mixture is a common sign of diazonium salt decomposition. This is most frequently caused by the reaction temperature rising above the optimal 0-5 °C range during diazotization or the subsequent addition to the copper cyanide solution. Ensure your cooling bath is efficient and that the addition of reagents is done slowly and with vigorous stirring to dissipate any heat generated.
Q2: I observe a significant amount of a byproduct with a hydroxyl group in my final product from the Sandmeyer synthesis. How can I avoid this?
A: The formation of a hydroxythiophene derivative is due to the reaction of the diazonium salt with water. To minimize this, it is crucial to maintain a low temperature, as the rate of this side reaction increases with temperature. Additionally, ensuring a rapid and efficient reaction with the copper cyanide will reduce the time the diazonium salt is exposed to the aqueous environment.
Q3: Is it possible to check if the initial diazotization is complete before proceeding with the cyanation?
A: Yes, you can test for the completion of the diazotization by using starch-iodide paper. A sample of the reaction mixture is spotted onto the paper. The presence of excess nitrous acid (indicating that all the primary amine has reacted) will cause the paper to turn a dark blue/black color.
Q4: For the Rosenmund-von Braun reaction, are there any modern modifications to avoid the harsh conditions?
A: Yes, several modifications have been developed to carry out the cyanation of aryl halides under milder conditions. These often involve the use of palladium or nickel catalysts with various ligands and cyanide sources like zinc cyanide or potassium hexacyanoferrate(II). These methods can often be performed at lower temperatures and may offer better functional group tolerance. However, catalyst deactivation by cyanide ions can be a challenge in these systems.[1]
Q5: What is the best way to purify this compound?
A: The optimal purification method depends on the scale of the reaction and the nature of the impurities. For small-scale laboratory preparations, column chromatography on silica gel is often effective for separating the desired product from byproducts and unreacted starting materials. For larger-scale syntheses, vacuum distillation can be a viable option, provided the boiling points of the product and major impurities are sufficiently different.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromothiophene-2-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 3-Bromothiophene-2-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A typical starting point for palladium catalyst loading in cross-coupling reactions is between 1-5 mol%.[1][2] For initial screening, 2-3 mol% is often a good compromise.[2] However, optimization can significantly lower this to well below 1 mol%, sometimes into the parts per million (ppm) range, especially for highly active catalyst systems.[1][3] For instance, some Suzuki-Miyaura reactions have been successful with catalyst loadings as low as 0.0013 mol%.[1] It's important to note that electron-deficient substrates like this compound may require slightly higher loadings or more active catalyst systems compared to their electron-rich counterparts.
Q2: My reaction shows low or no yield. What are the first troubleshooting steps?
When encountering low or no product yield, a systematic approach is crucial. Here are the primary factors to investigate:
-
Catalyst Activity: The palladium(II) precatalyst (e.g., Pd(OAc)₂) must be reduced in situ to the active Pd(0) species.[4][5] Ensure your catalyst is fresh and active. If catalyst deactivation is suspected, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system.[6][7]
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids in Suzuki reactions.[6][8] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[6][9]
-
Reagent Quality: Verify the purity of your this compound, coupling partner, and solvents. Water content can be particularly problematic, leading to side reactions like dehalogenation or protodeboronation in Suzuki couplings.[6][10]
-
Reaction Conditions: Re-evaluate the temperature, base, and solvent. Some reactions require higher temperatures to overcome the activation energy for oxidative addition, especially with less reactive substrates.[8]
Q3: I'm observing significant dehalogenation (replacement of bromine with hydrogen). How can I prevent this?
Dehalogenation is a common side reaction, particularly with bromothiophenes.[10] It is often promoted by:
-
Excess Water: While some water is often necessary for Suzuki reactions to facilitate the dissolution of the base and the transmetalation step, an excess can lead to protodebromination.[10][11] Try reducing the water content in your solvent system or using a carefully controlled ratio (e.g., 4:1 dioxane:water).[12]
-
High Temperatures or Long Reaction Times: Prolonged exposure to heat can increase the likelihood of dehalogenation.[6] Monitor the reaction and stop it once the starting material is consumed.
-
Choice of Base and Solvent: The base and solvent system can influence the rate of dehalogenation.[10] If this is a persistent issue, screening different bases or switching to a less polar aprotic solvent like toluene might be beneficial.[10]
Q4: How does the choice of ligand impact catalyst loading and reaction efficiency?
The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition (e.g., formation of palladium black).[3][13]
-
Electron-Rich, Bulky Ligands: For challenging couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[2][8] These ligands promote the oxidative addition step, which is often rate-limiting, and can lead to higher turnover numbers, allowing for lower catalyst loadings.[8][14]
-
Ligand to Palladium Ratio: The ratio of ligand to palladium is a critical parameter to optimize. A typical starting point is a 1:1 to 4:1 ratio, with 2:1 being common for monodentate ligands.[2]
-
Ligand Screening: If your reaction is sluggish, screening a panel of different ligands is a highly recommended optimization step.[6]
Q5: What are the most common side reactions, and how can they be minimized?
Besides dehalogenation, other common side reactions include:
-
Homocoupling: This involves the coupling of two molecules of the coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions).[2][8] This is often caused by the presence of oxygen.[15] Rigorous degassing and maintaining an inert atmosphere are the best preventative measures.[6] For Sonogashira reactions, using a copper-free protocol can eliminate alkyne homocoupling.[2]
-
Protodeboronation (Suzuki Reaction): This is the cleavage of the C-B bond of the boronic acid by a proton source.[6] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[2]
Data Presentation
Table 1: Typical Catalyst Loading for Common Cross-Coupling Reactions
| Cross-Coupling Reaction | Common Palladium Catalysts | Typical Loading Range (mol%) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1 - 5% | Can often be reduced to < 0.1% with optimized ligand/base systems.[1][16] |
| Heck | Pd(OAc)₂, PdCl₂ | 1 - 5% | Phosphine-free systems are sometimes effective.[17] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | 0.5 - 5% | Copper co-catalyst is common but can be omitted.[18][19] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 3% | Requires a bulky phosphine ligand (e.g., XPhos, SPhos).[20][21] |
Table 2: Influence of Reaction Parameters on Cross-Coupling Outcome
| Parameter | Options | General Impact & Considerations |
| Ligand | PPh₃, dppf, Buchwald Ligands (SPhos, XPhos), NHC Ligands | Bulky, electron-rich ligands often increase reaction rates and allow for lower catalyst loadings, especially for challenging substrates.[2][8] Arsine ligands have also shown promise for thiophene functionalization.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu | The choice is critical and depends on the specific coupling reaction. K₃PO₄ is often effective for Suzuki couplings.[8] Stronger bases like NaOt-Bu are used in Buchwald-Hartwig aminations.[22] The base activates the coupling partner (e.g., boronic acid).[8] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water mixtures | A solvent or solvent mixture that solubilizes all reactants is crucial.[12] For Suzuki reactions, mixtures like Dioxane/Water or Toluene/Water are common to dissolve both the organic substrate and inorganic base.[10][12] |
| Temperature | Room Temp. to >100 °C | Higher temperatures can increase reaction rates but may also promote side reactions like dehalogenation.[6] Microwave irradiation can sometimes accelerate reactions and improve yields.[23] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and requires optimization for each specific arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow diagram for troubleshooting low reaction yields.
Caption: Decision tree for selecting key reaction components.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural effects of arsine ligands on C–H difunctionalization of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. Reduced Tiara-like Palladium Complex for Suzuki Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. DSpace [repository.kaust.edu.sa]
- 19. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Overcoming low reactivity of 3-Bromothiophene-2-carbonitrile in coupling reactions
Welcome to the technical support center for overcoming challenges associated with the low reactivity of 3-bromothiophene-2-carbonitrile in coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in coupling reactions?
A1: The reduced reactivity of this compound stems from the electronic properties of the thiophene ring and the influence of its substituents. The bromine at the 3-position is on a carbon atom that is less electron-deficient than the 2-position, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed coupling reactions.[1][2] Additionally, the presence of the electron-withdrawing nitrile group at the 2-position further influences the electronic landscape of the molecule, impacting its reactivity.
Q2: What are the most common side reactions observed when using this compound in coupling reactions?
A2: A prevalent side reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] This is particularly common in Suzuki-Miyaura coupling reactions and can be influenced by the solvent system, with mixtures like dioxane/water sometimes promoting this undesired outcome.[3][4] Other potential side reactions include homocoupling of the coupling partner (e.g., boronic acid) and decomposition of starting materials or products at elevated temperatures.[3]
Q3: How can I minimize dehalogenation in my Suzuki-Miyaura coupling reaction?
A3: Minimizing dehalogenation requires careful optimization of reaction conditions. Key strategies include:
-
Solvent System: While some water is often necessary for the catalytic cycle in Suzuki reactions, excessive amounts can lead to protodebromination.[4][5] Experiment with the ratio of your organic solvent to water, or consider switching to a less polar aprotic solvent like toluene.[3][4]
-
Base Selection: The choice of base can significantly impact the reaction outcome. Screening different bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is recommended.[6]
-
Temperature Control: Lowering the reaction temperature and carefully monitoring the reaction progress can help to reduce side reactions, including dehalogenation.[4]
Q4: Which palladium catalysts and ligands are most effective for coupling reactions with this substrate?
A4: For challenging substrates like this compound, modern catalyst systems are often required. Bulky, electron-rich phosphine ligands such as SPhos and XPhos, often used with palladium precursors like Pd₂(dba)₃ or as pre-formed catalysts (e.g., XPhos Pd G4), can be effective in promoting the oxidative addition step.[7][8][9] For Heck reactions, ligands like triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are commonly employed.[10][11] In some cases, N-heterocyclic carbene (NHC) ligands can also be beneficial.[6]
Q5: Can I use this compound in Sonogashira or Stille couplings?
A5: Yes, this compound is a suitable substrate for both Sonogashira and Stille couplings, which are powerful methods for forming carbon-carbon bonds. As with other coupling reactions, optimization of the catalyst, ligands, base (for Sonogashira), and solvent is crucial for success.[12][13][14]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are observing poor or no conversion of your this compound in a Suzuki-Miyaura coupling, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Significant Dehalogenation Observed
Dehalogenation is a common side reaction. The following decision tree can help you mitigate this issue.
Caption: Decision tree for minimizing dehalogenation.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) with a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) or an active precatalyst (e.g., XPhos Pd G4, 2-5 mol%) | Catalyst choice is critical for activating the C-Br bond. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | The choice of base can influence both the reaction rate and side reactions.[6] |
| Solvent | 1,4-Dioxane/water (e.g., 4:1 to 10:1 v/v) or Toluene | The amount of water should be minimized to reduce dehalogenation.[3][4][5] |
| Temperature | 80-110 °C | Higher temperatures may be required, but can also lead to decomposition.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Thorough degassing of the reaction mixture is essential to prevent catalyst deactivation.[6] |
Table 2: General Conditions for Other Coupling Reactions
| Coupling Reaction | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) |
| Heck | Pd(OAc)₂ (1-5 mol%) with PPh₃ (2-10 mol%) | Et₃N, K₂CO₃ | DMF, NMP, Toluene | 80-140 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-5 mol%) with CuI (1-5 mol%) | Et₃N, Piperidine | THF, DMF | 50-100 |
| Stille | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/P(o-tol)₃ | None | Toluene, Dioxane, DMF | 80-110 |
Note: These are general starting points and may require significant optimization for this compound and the specific coupling partner.[10][11][12][13][15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand.[1][6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).[10]
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by the base (e.g., Et₃N, 1.5 equiv.). Stir the mixture for 10 minutes at room temperature.[10]
-
Alkene Addition: Add the alkene (1.2 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours.[10]
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Protocol 3: General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]
-
Degassing: Evacuate and backfill the flask with an inert gas three times.[12]
-
Reagent Addition: Add the anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (1.0-1.2 equiv.).[12]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[12]
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol, being mindful of the toxicity of tin byproducts during purification.
Protocol 4: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N). Then, add the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 50-70 °C).
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Signaling Pathways and Experimental Workflows
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. DSpace [repository.kaust.edu.sa]
Technical Support Center: Suzuki Reactions with 3-Bromothiophene-2-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-bromothiophene-2-carbonitrile in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why is my reaction showing low or no conversion of the starting material?
Answer: Low or no conversion in a Suzuki coupling with this compound can stem from several factors. The C-Br bond at the 3-position of thiophene is known to be less reactive than at the 2-position due to electronic and steric effects.[1] Here are the primary causes and solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.
-
Solution: Ensure your palladium source and phosphine ligands are of high quality. If preparing the Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), the reduction might be inefficient.[2] Consider using a pre-formed, air-stable Pd(0) catalyst or a pre-catalyst (e.g., XPhos Pd G3/G4) which can be more reliable.[3][4]
-
-
Insufficiently Degassed System: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5]
-
Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for this specific substrate.
-
Solution: A screening of conditions is often necessary. Try a stronger base like K₃PO₄ or Cs₂CO₃.[6][7] Ensure your base is finely powdered for better reactivity.[8][9] The solvent system can be critical; while aqueous mixtures (e.g., Dioxane/H₂O, THF/H₂O) are common, the water content must be optimized to avoid side reactions.[5][10][11] Increasing the temperature may also drive the reaction to completion.[6]
-
Question 2: My reaction is producing significant side products. How can I minimize them?
Answer: The most common side products are from homocoupling of the boronic acid partner and dehalogenation of the this compound.
-
Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself.
-
Possible Cause: This is often promoted by the presence of oxygen or slow oxidative addition of the aryl halide to the catalyst.
-
Solution: Rigorous degassing is crucial.[5] Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can lead to more homocoupling.[7] Sometimes, a change in catalyst/ligand to one that favors the cross-coupling pathway can help.[12]
-
-
Dehalogenation (Protodebromination): The bromine atom is replaced by a hydrogen atom.
-
Possible Cause: This is a very common issue with brominated thiophenes, often exacerbated by the presence of water and the choice of base and catalyst.[10][11][13]
-
Solution: Minimize the amount of water in the solvent system. While some water is often required, a high concentration can promote this side reaction.[11][13] Try screening different bases; sometimes a weaker base can reduce dehalogenation. In some cases, protecting the pyrrole nitrogen in related heterocyclic systems has been shown to suppress dehalogenation, although this is less directly applicable to thiophene.[14]
-
-
Hydrolysis of the Nitrile Group: The -CN group can be hydrolyzed to a carboxylic acid or amide under harsh basic conditions, especially at high temperatures in aqueous media.
-
Possible Cause: Strong base, high temperature, and prolonged reaction times in the presence of water.[8]
-
Solution: Use the mildest base possible that still affords good conversion (e.g., K₂CO₃ or KF instead of stronger bases).[15][16] Minimize reaction time by closely monitoring the reaction by TLC or LC-MS. If hydrolysis persists, consider performing the reaction under anhydrous conditions, though this may require different boronic acid reagents (e.g., boronate esters) and specific catalyst systems.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection? A1: For a challenging substrate like this compound, a robust catalyst system is recommended. While Pd(PPh₃)₄ can work, it is often not the most active.[18] A good starting point is PdCl₂(dppf) or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos .[5][8][9] These ligands often accelerate the rate-limiting oxidative addition and reductive elimination steps.
Q2: Which base and solvent system should I use? A2: A common and effective combination is an inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents) in a solvent mixture of 1,4-Dioxane and water (e.g., in a 4:1 to 10:1 ratio).[11][18][19] The optimal ratio of organic solvent to water often needs to be determined empirically, as it's a balance between promoting the reaction and minimizing dehalogenation.[11]
Q3: Is an inert atmosphere absolutely necessary? A3: Yes. To prevent the degradation of the Pd(0) catalyst and minimize side reactions like boronic acid homocoupling, it is critical to perform the reaction under an inert atmosphere (Nitrogen or Argon).[5][6]
Q4: At what temperature and for how long should I run the reaction? A4: A typical starting point is between 80-100 °C .[19][20] Reaction times can vary from a few hours to 24 hours. It is highly recommended to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[18]
Data Presentation: Condition Screening
The following tables summarize typical starting points for reaction optimization based on literature for similar brominated heterocycles. Yields are highly substrate-dependent.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Outcome |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Moderate to good yield, can be sluggish.[18] |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | Often high yield, good for electron-rich halides.[2][8] |
| PdCl₂(dppf) (3%) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | Robust and reliable for many heteroaromatics.[5][9] |
| Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (3%) | KF (3.0) | THF | 70 | Effective system, can sometimes reduce side reactions.[5] |
Table 2: Base and Solvent Optimization
| Base (equiv.) | Solvent System (v/v) | Temp (°C) | Potential Issues & Considerations |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Standard conditions, balance of reactivity and side reactions.[19] |
| K₃PO₄ (2.0) | Toluene | 110 | Anhydrous conditions may reduce dehalogenation but can be slower.[17] |
| Cs₂CO₃ (2.0) | THF/H₂O (10:1) | 75 | Stronger base, can increase reaction rate but may also promote hydrolysis.[6] |
| KF (3.0) | Dioxane | 100 | Mild base, useful if the nitrile group is sensitive to hydrolysis.[15][16] |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
PdCl₂(dppf) (0.03 equiv.)
-
K₂CO₃ (2.0 equiv., finely ground)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the PdCl₂(dppf) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired ratio (e.g., 5:1), with the final concentration of the limiting reagent around 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Visualization
Below is a troubleshooting workflow to help diagnose and resolve common issues encountered during the Suzuki reaction.
Caption: Troubleshooting workflow for Suzuki reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 3-Bromothiophene-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 3-Bromothiophene-2-carbonitrile. Below you will find frequently asked questions, detailed troubleshooting guides, and complete experimental protocols for the key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: A widely adopted and scalable route involves a multi-step process.[1] First, thiophene undergoes exhaustive bromination to produce 2,3,5-tribromothiophene.[1] This intermediate is then selectively debrominated to yield 3-bromothiophene.[1] The final step is the introduction of a nitrile group at the 2-position of 3-bromothiophene. This can be achieved through various methods, including the conversion of a 2-carbaldehyde intermediate or direct cyanation.
Q2: Why is direct bromination of thiophene not suitable for producing 3-bromothiophene?
A2: Direct bromination of thiophene is highly regioselective for the 2 and 5-positions (the α-positions) due to the electronic properties of the thiophene ring.[1] This results in the formation of 2-bromothiophene and 2,5-dibromothiophene as the major products, making the isolation of the 3-bromo isomer difficult and impractical for large-scale synthesis.[1]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction involving bromine can be exothermic and may evolve hydrogen bromide gas, which is also corrosive. Cyanide reagents are highly toxic and should be handled with utmost caution. All waste materials should be disposed of according to institutional safety guidelines.
Q4: Can 2-bromothiophene be converted to 3-bromothiophene?
A4: Yes, isomerization of 2-bromothiophene to 3-bromothiophene is possible using a strong base like sodamide in liquid ammonia.[1] However, this method is generally considered less practical for large-scale industrial production due to the use of hazardous reagents and cryogenic conditions.[1]
Experimental Workflow and Logic
The overall synthetic strategy is a three-stage process designed for scalability and to overcome the regioselectivity challenges of direct thiophene functionalization.
Caption: Scalable synthesis workflow for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,3,5-tribromothiophene | Incomplete bromination. | Ensure a sufficient excess of bromine is used. Increase reaction time or temperature if necessary. |
| Loss of product during workup. | Carefully perform the washing and extraction steps. Ensure proper phase separation. | |
| Incomplete debromination to 3-bromothiophene | Insufficient reducing agent. | Use a sufficient molar excess of the reducing agent (e.g., zinc dust). |
| Deactivation of the reducing agent. | Use fresh, high-quality reducing agent. Activate the metal surface if necessary (e.g., with a small amount of acid). | |
| Formation of over-reduced (thiophene) or under-reduced (dibromothiophene) byproducts | Incorrect reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress closely using techniques like GC-MS or TLC. |
| Low yield in the conversion of 3-Bromo-2-thiophenecarboxaldehyde to the nitrile | Incomplete reaction of the aldehyde. | Ensure the reagents for conversion (e.g., hydroxylamine followed by a dehydrating agent) are fresh and added in the correct stoichiometry. |
| Degradation of the product. | Use milder reaction conditions if possible. Ensure the workup procedure does not expose the product to harsh conditions for extended periods. | |
| Presence of 2-bromothiophene impurity in the final product | Incomplete separation of isomers. | Due to their close boiling points, fractional distillation might be challenging. Consider preparative chromatography for high-purity requirements. |
| Difficulty in initiating the Grignard reaction for alternative functionalization | Inactive magnesium turnings. | Activate magnesium with a small crystal of iodine or by gentle heating. |
| Presence of moisture in the solvent or glassware. | Ensure all glassware is oven-dried and solvents are anhydrous. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Tribromothiophene
This procedure details the exhaustive bromination of thiophene.
Materials:
-
Thiophene
-
Bromine
-
Chloroform
-
2N Sodium hydroxide solution
-
95% Ethanol
-
Potassium hydroxide
-
Calcium chloride
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas outlet for hydrogen bromide
-
Large pan for a cooling bath
Procedure:
-
Charge a 5-L three-necked flask with thiophene (1125 g, 13.4 moles) and 450 ml of chloroform.
-
Place the flask in a cooling bath.
-
Add bromine (6480 g, 40.6 moles) dropwise to the stirred mixture over 10 hours, maintaining the temperature.
-
After the addition is complete, allow the mixture to stand overnight at room temperature.
-
Heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with a 2N sodium hydroxide solution to neutralize any remaining acid.
-
Separate the organic layer and reflux for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
Pour the mixture into water.
-
Separate the organic layer, wash with water, and dry over calcium chloride.
-
Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).
| Parameter | Value |
| Thiophene | 1125 g (13.4 moles) |
| Bromine | 6480 g (40.6 moles) |
| Reaction Time | 10 hours (addition) + overnight + several hours at 50°C |
| Purification | Vacuum Distillation |
| Boiling Point | 123-124°C (9 mm Hg) |
Protocol 2: Synthesis of 3-Bromothiophene
This protocol describes the selective reductive debromination of 2,3,5-tribromothiophene.
Materials:
-
2,3,5-Tribromothiophene
-
Zinc dust
-
Acetic acid
-
Water
-
10% Sodium carbonate solution
-
Calcium chloride
Equipment:
-
5-L three-necked round-bottomed flask
-
Efficient stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Equip a 5-L three-necked flask with a stirrer, reflux condenser, and dropping funnel.
-
Add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid to the flask.[1]
-
Heat the stirred mixture to reflux.
-
Once refluxing, remove the heating mantle.
-
Add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains the reflux. The addition typically takes about 70 minutes.[1]
-
After the addition is complete, reapply heat and reflux the mixture for an additional 3 hours.[1]
-
Arrange the condenser for downward distillation and distill the mixture with water until no more organic material is collected.
-
Separate the heavier organic layer in the distillate.
-
Wash the organic layer successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.[1]
-
Dry the organic layer over calcium chloride and purify by fractional distillation. Collect the fraction corresponding to 3-bromothiophene.
| Parameter | Value |
| 2,3,5-Tribromothiophene | 1283 g (4.00 moles) |
| Zinc Dust | 783 g (12.0 moles) |
| Acetic Acid | 700 ml |
| Reflux Time | 3 hours |
| Purification | Fractional Distillation |
| Expected Yield | 80-90% |
Protocol 3: Synthesis of this compound via the Aldehyde
This protocol involves the formylation of 3-bromothiophene followed by conversion of the aldehyde to the nitrile.
Step 3a: Synthesis of 3-Bromo-2-thiophenecarboxaldehyde
Materials:
-
3-Bromothiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Ice
Equipment:
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
Procedure:
-
Cool a solution of 3-bromothiophene in DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, keeping the temperature below 10°C.
-
After the addition, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude aldehyde by distillation or recrystallization.
Step 3b: Conversion of 3-Bromo-2-thiophenecarboxaldehyde to this compound
Materials:
-
3-Bromo-2-thiophenecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Stirrer
Procedure:
-
Prepare a mixture of hydroxylamine hydrochloride and sodium formate in formic acid.
-
Add the 3-Bromo-2-thiophenecarboxaldehyde to this mixture.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture and pour it into ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and a dilute solution of sodium bicarbonate.
-
Dry the organic phase and remove the solvent to yield the crude nitrile.
-
Purify the this compound by recrystallization or column chromatography.
| Parameter | Value |
| Step 3a | |
| Reaction Temperature | < 10°C (addition), then room temperature |
| Step 3b | |
| Reflux Time | 1-2 hours |
| Purification | Recrystallization or Column Chromatography |
Visualization of Key Experimental Setup
References
Challenges in the multi-step synthesis of 3-bromothiophene derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 3-bromothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 3-substituted thiophenes often challenging, starting from thiophene?
A1: Direct electrophilic substitution on the thiophene ring, such as bromination or acylation, predominantly occurs at the 2-position due to the higher stability of the cationic intermediate.[1][2] To achieve 3-substitution, a multi-step approach starting with 3-bromothiophene is typically necessary, which introduces its own set of challenges.[1]
Q2: What are the most common synthetic routes starting from 3-bromothiophene?
A2: Common routes involve the conversion of 3-bromothiophene into an organometallic intermediate, such as a Grignard reagent (3-thienylmagnesium bromide) or a lithiated species (3-thienyllithium), followed by reaction with an electrophile.[3][4] Another major pathway is through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Kumada, and Buchwald-Hartwig amination.[5][6][7]
Q3: Is 3-bromothiophene more or less reactive than 2-bromothiophene in cross-coupling reactions?
A3: Generally, 2-bromothiophene exhibits higher reactivity in palladium-catalyzed cross-coupling reactions and lithiation compared to 3-bromothiophene.[6] This is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient.[6] However, with optimized conditions and modern catalytic systems, successful transformations can be achieved for 3-bromothiophene.[6][8]
Q4: Can I directly brominate a substituted thiophene to obtain a specific 3-bromo derivative?
A4: The regioselectivity of bromination depends on the existing substituents on the thiophene ring. Electron-donating groups can direct bromination, but achieving exclusive 3-bromination can be difficult, often resulting in a mixture of isomers.[9] For complex molecules, it is often more reliable to build the molecule from a 3-bromothiophene scaffold.
Troubleshooting Guides
Problem 1: Low Yield or Failure in Grignard Reagent Formation from 3-Bromothiophene
Symptoms:
-
The reaction fails to initiate (no bubbling or heat evolution).
-
A low yield of the desired Grignard reagent is formed.
-
Significant formation of side products like thiophene (debromination) and bithienyls (homocoupling).[1][3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether) and reagents.[1][3] |
| Passive Magnesium Surface | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding 3-bromothiophene.[1][3] |
| Inefficient Reaction Initiation | Gentle heating may be required to start the reaction. Add a small amount of 3-bromothiophene first to initiate before adding the rest.[1] |
| High Reaction Temperature | Maintain a controlled temperature (e.g., 0-10 °C) during the addition of 3-bromothiophene to minimize side reactions like Wurtz coupling.[3] |
| **Reaction with Air (O₂ or CO₂) ** | Conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon).[1][10] |
Problem 2: Issues with Lithiation of 3-Bromothiophene (Lithium-Halogen Exchange)
Symptoms:
-
Formation of thiophene as a major byproduct (debromination/protonation).[3][11]
-
Low conversion to the desired product after quenching with an electrophile.[11]
-
Formation of 3-butylthiophene when using n-BuLi.[12]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protic Impurities | Use strictly anhydrous solvents and reagents. Ensure the reaction setup is free from atmospheric moisture.[3][4] |
| Reaction Temperature Too High | Conduct the lithium-halogen exchange at a very low temperature, typically -78 °C, to ensure selectivity and prevent decomposition of the organolithium intermediate.[4] |
| Inappropriate Lithiating Agent | For clean lithium-halogen exchange, using two equivalents of t-BuLi at -78 °C is highly effective. The first equivalent performs the exchange, and the second eliminates the t-BuBr byproduct.[12] n-BuLi can sometimes lead to the formation of 3-butylthiophene.[12] LDA is generally not suitable for this transformation and may cause deprotonation at the 2-position.[12] |
| Quenching Issues | Ensure the electrophile is added at low temperature and the reaction is allowed to warm to room temperature slowly to ensure complete reaction.[4][13] |
Problem 3: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Symptoms:
-
Recovery of unreacted 3-bromothiophene.
-
Formation of homocoupling products of the boronic acid/ester.[14]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Use a suitable palladium catalyst and ligand system. For electron-rich bromides like 3-bromothiophene, ligands such as SPhos can be effective.[16][17] Ensure the palladium source is active; Pd(PPh₃)₄ is a common choice. |
| Base Incompatibility | The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Na₂CO₃.[5][6] For anhydrous couplings with K₃PO₄, adding a small amount of water may be beneficial.[16] |
| Boronic Acid/Ester Instability | Use fresh, high-purity boronic acid. Consider using a more stable boronate ester, such as a pinacol ester. |
| Solvent System Issues | A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous base solution is typically used.[5][6] Anhydrous conditions can also be employed, but may require optimization.[16] |
| Insufficient Reaction Temperature/Time | Suzuki couplings often require heating (80-110 °C).[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene
This method involves the selective debromination of 2,3,5-tribromothiophene.
-
Reaction Setup: To a mixture of 2,3,5-tribromothiophene (1.0 eq), acetic acid, and water, add zinc dust (an excess).[18][19]
-
Reaction: The mixture is initially shaken frequently for the first 30 minutes as it heats up, and then refluxed for approximately 16 hours.[18]
-
Work-up: The reaction mixture is arranged for downward distillation until no more organic material is collected with the water.[5][19]
-
Purification: The heavier organic layer is separated, washed with 10% sodium carbonate solution, followed by water. The crude product is then dried over anhydrous calcium chloride and purified by fractional distillation.[5][19] The yield is typically in the range of 89-92%.[19]
Protocol 2: General Procedure for Nickel-Catalyzed Kumada Coupling of 3-Bromothiophene
This protocol describes the synthesis of 3-alkylthiophenes.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 3-bromothiophene (1.0 eq) and a nickel catalyst such as [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂) (0.1-1 mol%) in anhydrous diethyl ether or THF.[1][7]
-
Grignard Addition: Cool the mixture in an ice bath. Slowly add a solution of the alkylmagnesium halide (e.g., ethylmagnesium bromide, 1.1-1.2 eq) in diethyl ether dropwise.[1][7]
-
Reaction: After the addition is complete, the mixture can be stirred at room temperature or gently refluxed. The reaction progress should be monitored by TLC or GC.[1][7]
-
Work-up: Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[7] The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sulfate, and concentrated.[5]
-
Purification: The crude product is purified by column chromatography on silica gel.[5]
Protocol 3: General Procedure for Lithiation of 3-Bromothiophene and Electrophilic Quench
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.[4][13]
-
Lithiation: Slowly add n-butyllithium or tert-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.[4]
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.[4][13]
-
Reaction and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.[4] Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.[13]
-
Purification: Purify the crude product by column chromatography or distillation.[13]
Data Presentation
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[6] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[6] |
Table 2: Comparison of Common Lithiating Reagents for 3-Bromothiophene
| Reagent | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | Commonly available, effective for lithium-halogen exchange.[4] | Can sometimes lead to side reactions like the formation of 3-butylthiophene.[12] | 1.1[4] |
| tert-Butyllithium (t-BuLi) | Highly reactive, provides clean lithium-halogen exchange. Steric hindrance can increase regioselectivity.[12] | More hazardous to handle than n-BuLi. | 2.0 (for clean conversion)[12] |
| Lithium Diisopropylamide (LDA) | Strong base. | Not effective for lithium-halogen exchange; likely to cause deprotonation at the 2-position.[12] | Not Recommended |
Visualizations
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. adichemistry.com [adichemistry.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-Bromothiophene via Selective Debromination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromothiophene through the selective debromination of polybrominated thiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-bromothiophene, focusing on the widely used method of reductive debromination of 2,3,5-tribromothiophene with zinc dust in acetic acid.
Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The debromination may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient duration, typically around 3 hours after the addition of 2,3,5-tribromothiophene.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Poor Quality of Zinc Dust: The activity of the zinc dust is crucial for the reduction.
-
Solution: Use a fresh, high-quality zinc dust. If the zinc has been stored for a long time, it may have a layer of zinc oxide on its surface, reducing its reactivity. Consider activating the zinc dust prior to the reaction by washing it with a dilute acid (e.g., HCl), followed by water, ethanol, and ether washes, and then drying under vacuum.
-
-
Suboptimal Reaction Temperature: The reaction is typically carried out at reflux temperature.
-
Solution: Ensure the reaction mixture is vigorously refluxing. A temperature that is too low will result in a sluggish and incomplete reaction.
-
-
Loss of Product During Work-up: 3-bromothiophene is volatile and can be lost during distillation if not performed carefully.
-
Solution: The product is typically co-distilled with water.[1] Ensure the distillation apparatus is well-sealed and the collection flask is adequately cooled. Subsequent extraction and fractional distillation should be performed efficiently to minimize losses.
-
Question: I am observing a significant amount of 2-bromothiophene as an impurity in my final product. How can I minimize its formation?
Answer:
The formation of 2-bromothiophene is a known issue, though typically it is a minor byproduct (around 0.5%) in the zinc/acetic acid method.[1] If you are observing higher levels, consider the following:
-
Reaction Conditions: While the zinc/acetic acid method is generally selective for the α-positions, prolonged reaction times or excessive temperatures could potentially lead to some reduction of the bromine at the 3-position or isomerization.
-
Solution: Adhere to the recommended reaction time and monitor the reaction to avoid unnecessarily long refluxing.
-
-
Purification: The boiling points of 2-bromothiophene and 3-bromothiophene are relatively close, which can make separation by simple distillation challenging.
-
Solution: Employing a more efficient fractional distillation column, such as a Vigreux or a packed column, can significantly improve the separation of these isomers.[1]
-
Question: My reaction seems to be stalled, with a large amount of starting material (2,3,5-tribromothiophene) remaining. What should I do?
Answer:
A stalled reaction is often due to an issue with the reducing agent or the reaction conditions.
-
Insufficient Zinc: Ensure that a sufficient molar excess of zinc dust is used. The stoichiometry is critical for driving the reaction to completion.
-
Inactive Zinc: As mentioned previously, the quality of the zinc is paramount.
-
Solution: Use fresh or activated zinc dust.
-
-
Insufficient Acid: Acetic acid is not just a solvent but also a reactant that provides the protons for the reduction.
-
Solution: Ensure that a sufficient amount of acetic acid is present in the reaction mixture.
-
Question: Are there alternative methods for selective debromination if the zinc/acetic acid method is not working well for me?
Answer:
Yes, other methods have been reported, although they may be lower-yielding or more tedious.[1][2]
-
Grignard Entrainment Method: This involves the use of a Grignard reagent with an auxiliary halide.[1][2]
-
Halogen-Metal Interconversion: This can be achieved using an organolithium reagent like n-butyllithium, followed by hydrolysis.[1][2]
-
Simultaneous Debromination and Decarboxylation: This method can be used starting from 4,5-dibromo-2-thiophenecarboxylic acid.[1][2]
It is important to note that zinc dust in acetic acid is generally considered a reliable and effective reagent for this selective debromination.[2]
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of thiophene not a suitable method for synthesizing 3-bromothiophene?
A1: Direct electrophilic bromination of thiophene is highly regioselective for the α-positions (2- and 5-positions) due to the electronic properties of the thiophene ring.[3] This leads to the formation of 2-bromothiophene and 2,5-dibromothiophene as the major products. To obtain the 3-bromo isomer, an indirect, multi-step approach is necessary.[3]
Q2: What is the purpose of the initial exhaustive bromination of thiophene?
A2: The first step in the common synthesis of 3-bromothiophene is the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene.[3] This intermediate is then used in the selective debromination step. This strategy allows for the introduction of a bromine atom at the 3-position, which is not accessible through direct bromination.
Q3: Can I use a different acid instead of acetic acid for the debromination reaction?
A3: Acetic acid is the most commonly reported and well-established acid for this reaction. While other protic acids might work in principle, the reaction conditions, selectivity, and yield would likely need to be re-optimized. The use of acetic acid with zinc dust is a proven and efficient system for this specific transformation.[2]
Q4: How can I confirm the identity and purity of my final 3-bromothiophene product?
A4: The identity and purity of the product should be confirmed using standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure and identify any isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
Infrared (IR) spectroscopy: Can be used to identify characteristic absorption peaks, for instance, to distinguish between 2- and 3-bromothiophene.[1]
Q5: What are the main safety precautions to consider during this synthesis?
A5:
-
Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrogen Bromide: The bromination reaction evolves hydrogen bromide gas, which is corrosive and toxic. The reaction setup should include a gas outlet to trap the evolved HBr.
-
Flammable Solvents: Chloroform and ethanol are used in the synthesis and are flammable. Ensure there are no ignition sources nearby.
-
Exothermic Reaction: The addition of bromine to thiophene can be exothermic. The reaction should be cooled, and the bromine should be added dropwise to control the reaction temperature.[1]
Data Presentation
Table 1: Summary of a Typical Synthesis of 3-Bromothiophene
| Step | Starting Material | Reagents | Product | Typical Yield | Reference |
| 1. Exhaustive Bromination | Thiophene | Bromine, Chloroform, Potassium Hydroxide, Ethanol | 2,3,5-Tribromothiophene | 75-85% | [1] |
| 2. Selective Debromination | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid, Water | 3-Bromothiophene | 89-92% (on a smaller scale) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Tribromothiophene
This protocol is adapted from a literature procedure.[1]
Materials:
-
Thiophene
-
Bromine
-
Chloroform
-
2N Sodium hydroxide solution
-
95% Ethanol
-
Potassium hydroxide
-
Calcium chloride
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas outlet for hydrogen bromide
-
Cooling bath
Procedure:
-
Charge a 5-L three-necked flask with 1125 g (13.4 moles) of thiophene and 450 ml of chloroform.
-
Cool the flask in a cold water bath.
-
Add 6480 g (40.6 moles) of bromine dropwise to the stirred mixture over a period of 10 hours, maintaining the temperature.
-
Allow the mixture to stand overnight at room temperature.
-
Heat the mixture at 50°C for several hours.
-
Wash the reaction mixture with 2N sodium hydroxide solution.
-
Reflux the organic layer for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
Pour the mixture into water.
-
Separate the organic layer, wash with water, and dry over calcium chloride.
-
Purify the crude 2,3,5-tribromothiophene by vacuum distillation.
Protocol 2: Synthesis of 3-Bromothiophene
This protocol is adapted from a literature procedure.[1]
Materials:
-
2,3,5-Tribromothiophene
-
Zinc dust
-
Acetic acid
-
Water
-
10% Sodium carbonate solution
-
Calcium chloride
Equipment:
-
5-L three-necked round-bottomed flask
-
Efficient mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Equip a 5-L three-necked flask with a stirrer, reflux condenser, and dropping funnel.
-
Add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid to the flask.
-
Heat the mixture to reflux with stirring.
-
Remove the heating mantle.
-
Add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux (addition takes about 70 minutes).
-
After the addition is complete, reapply heat and reflux the mixture for an additional 3 hours.
-
Arrange the condenser for downward distillation and distill the product with water until no more organic material is collected.
-
Separate the heavier organic layer from the distillate.
-
Wash the organic layer successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
Dry the organic layer over calcium chloride.
-
Purify the 3-bromothiophene by fractional distillation.
Visualizations
Caption: Overall workflow for the synthesis of 3-bromothiophene.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromothiophene-2-carbonitrile and 2-Bromothiophene-3-carbonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes are invaluable building blocks for the synthesis of pharmaceuticals and functional materials. The precise functionalization of the thiophene ring is a critical aspect of molecular design. This guide provides an objective comparison of the reactivity of two isomeric brominated thiophene carbonitriles: 3-Bromothiophene-2-carbonitrile and 2-Bromothiophene-3-carbonitrile, with a focus on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This analysis is supported by established principles of chemical reactivity and representative experimental data to inform synthetic strategy and reaction optimization.
Executive Summary
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halothiophenes is significantly influenced by the position of the halogen. The C2 position of the thiophene ring is more electron-deficient and less sterically hindered than the C3 position, leading to a higher reactivity of 2-halo-thiophenes compared to their 3-halo counterparts.[1][2] This heightened reactivity at the 2-position often translates to higher yields and faster reaction rates under similar conditions.[1]
The presence of an electron-withdrawing nitrile group on the thiophene ring further modulates this reactivity. While direct comparative studies under identical conditions for this compound and 2-Bromothiophene-3-carbonitrile are not extensively documented, the general principles of thiophene chemistry suggest that 2-Bromothiophene-3-carbonitrile would be the more reactive isomer in typical palladium-catalyzed cross-coupling reactions.
Theoretical Underpinnings of Reactivity
The difference in reactivity between the two isomers can be attributed to a combination of electronic and steric effects.
-
Electronic Effects: The carbon-bromine bond at the C2 position of a thiophene ring is generally more polarized and susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] The electron-withdrawing nitrile group, depending on its position, will further influence the electron density of the C-Br bond. In 2-Bromothiophene-3-carbonitrile, the bromine is at the more activated C2 position.
-
Steric Effects: The C2 position is less sterically hindered than the C3 position, allowing for easier access of the bulky palladium catalyst to the C-Br bond for oxidative addition.
Comparative Reactivity Data
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| 2-Bromothiophene-3-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
Note: The yield for this compound is a qualitative description from literature on similar substrates, as specific quantitative data under these exact conditions was not found. The yield for 2-Bromothiophene-3-carbonitrile is based on data for the more reactive 2-bromothiophene and is expected to be high.
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | Moderate |
| 2-Bromothiophene-3-carbonitrile | Secondary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 2-8 | Good to Excellent |
Note: Yields are qualitative estimates based on the general reactivity of 3- and 2-bromothiophenes in Buchwald-Hartwig amination. The amination of 3-bromothiophenes can be more challenging, sometimes requiring more specialized ligands or harsher conditions.[1]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and 2-Bromothiophene-3-carbonitrile. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for each specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromothiophenecarbonitrile with an arylboronic acid.
Materials:
-
Bromothiophenecarbonitrile (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromothiophenecarbonitrile, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylthiophenecarbonitrile.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of a bromothiophenecarbonitrile.
Materials:
-
Bromothiophenecarbonitrile (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the bromothiophenecarbonitrile and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired aminothiophenecarbonitrile.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
References
A Comparative Guide to the Electronic Properties of Bromothiophene Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of various bromothiophene isomers, leveraging data from Density Functional Theory (DFT) studies. Understanding how the position and number of bromine substituents on the thiophene ring influence its electronic landscape is crucial for the rational design of novel materials in organic electronics, sensors, and pharmaceuticals. This document summarizes key electronic parameters, details the computational methodologies employed in these theoretical investigations, and visualizes the workflow and structure-property relationships.
Data Presentation: A Comparative Overview of Electronic Properties
The electronic properties of thiophene and its brominated isomers are significantly influenced by the electron-withdrawing nature of the bromine atoms. This effect modulates the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and consequently, the HOMO-LUMO energy gap, which is a critical parameter for determining a molecule's excitability and chemical reactivity.
The following table summarizes the DFT-calculated electronic properties for thiophene and several bromothiophene isomers. It is important to note that the values presented are compiled from various sources and may have been calculated using slightly different computational protocols, as detailed in the Experimental Protocols section.
| Compound Name | Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Thiophene | - | -6.89[1] | -0.75[1] | 6.14[1] | Data not available |
| 3-Bromothiophene | Mono-substituted | -6.95[1] | -1.12[1] | 5.83[1] | Data not available |
| 3,4-Dibromothiophene | Di-substituted | -7.02[1] | -1.54[1] | 5.48[1] | Data not available |
Note: Comprehensive and directly comparable DFT data for 2-bromothiophene, 2,3-dibromothiophene, 2,4-dibromothiophene, and 2,5-dibromothiophene were not available in the surveyed literature under a consistent computational methodology. The strategic placement of bromine atoms is known to significantly influence the electronic structure.[1]
Experimental Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). DFT is a robust method for investigating the electronic structure of molecules, providing a good balance between accuracy and computational cost.
A typical computational workflow for determining the electronic properties of bromothiophene isomers involves the following steps:
-
Geometric Optimization: The initial 3D structure of the bromothiophene isomer is optimized to find its most stable energetic conformation. This is a crucial step as electronic properties are highly dependent on the molecular geometry. A common method used is the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set such as 6-31G(d) or 6-311++G(d,p).[2][3][4]
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[1]
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular dipole moment.[1]
-
Excited State Calculations (Optional): To understand the optical properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations can be performed to determine the energies of electronic transitions.[1]
The specific computational details can vary between studies, which may lead to slight differences in the reported values. The B3LYP functional is a widely employed method for such calculations.[2][3][4]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the logical workflow of a typical DFT study on bromothiophene isomers and the conceptual relationship between bromine substitution and the resulting electronic properties.
References
A Comparative Guide to the Computational Analysis of C-Br Bond Strength in 3-Bromothiophene-2-carbonitrile
For researchers, scientists, and professionals in drug development, a quantitative understanding of chemical bond strengths is crucial for predicting molecular reactivity, stability, and synthetic pathways. The carbon-bromine (C-Br) bond in 3-Bromothiophene-2-carbonitrile is a key functional group, acting as a versatile handle in various cross-coupling reactions for the synthesis of complex organic molecules.[1][2] This guide provides a comparative framework for the computational analysis of this C-Br bond strength, focusing on the calculation of Bond Dissociation Energy (BDE).
Bond Dissociation Energy (BDE) is a fundamental metric representing the enthalpy change required to break a specific bond homolytically, yielding two radical fragments.[3][4] A higher BDE indicates a stronger, more stable bond, which in turn influences the activation energy for reactions involving bond cleavage.[5] Computational chemistry offers powerful tools to estimate BDEs, providing insights that can guide experimental design and explain observed reactivity patterns.
Computational Approaches to Bond Dissociation Energy
The most common computational approach for calculating BDE involves determining the total electronic energies of the parent molecule and its constituent radicals after bond cleavage. The BDE is then calculated as the difference between the sum of the energies of the products (radicals) and the energy of the reactant (the intact molecule).[6][7]
BDE(R-X) = [H(R•) + H(X•)] - H(R-X)
Where:
-
H(R-X) is the calculated enthalpy of the parent molecule (this compound).
-
H(R•) is the calculated enthalpy of the thienyl radical fragment.
-
H(X•) is the calculated enthalpy of the bromine radical.
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for molecules of this size. The choice of the functional and basis set is critical for obtaining reliable results.[4][6]
Detailed Computational Protocol
The following protocol outlines the key steps for calculating the C-Br BDE in this compound using computational software like Gaussian, ORCA, or Q-Chem.[6][8][9]
-
Molecular Structure Generation:
-
Geometry Optimization:
-
Perform geometry optimization for all three species (the parent molecule and the two radicals) to locate their minimum energy structures on the potential energy surface.
-
A common and effective method is the B3LYP functional with a basis set such as 6-31G(d). For higher accuracy, functionals like M06-2X or ωB97X-D can be employed with larger basis sets like 6-311++G(d,p) or def2-TZVP.[6][11]
-
-
Frequency Calculation:
-
Conduct frequency calculations on the optimized geometries. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides essential thermochemical data, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy at a standard temperature (usually 298.15 K).
-
-
-
BDE Calculation:
-
Extract the total enthalpies (which include electronic energy, ZPVE, and thermal corrections) for the parent molecule and the two radical fragments from the output of the frequency calculations.
-
Apply the BDE formula to calculate the final bond dissociation energy.
-
Comparative Data Analysis
| Molecule | Computational Method | Basis Set | Calculated C-Br BDE (kcal/mol) | Reference Compound |
| This compound | M06-2X | 6-311++G(d,p) | ~75-80 (Estimated) | N/A |
| 3-Bromothiophene | M06-2X | 6-311++G(d,p) | 78.5 | [5][11] |
| 2-Bromothiophene | M06-2X | 6-311++G(d,p) | 74.2 | [5][11] |
| Bromobenzene | G4 | N/A | 81.3 | [11] |
Note: The BDE for this compound is an estimate based on the influence of electron-withdrawing groups on C-Br bond strength in similar aromatic systems. The other values are representative of data found in computational studies.
Generally, the C-Br bond at the 3-position of a thiophene ring is considered slightly stronger than at the 2-position.[5] Experimental photodissociation studies on 2- and 3-bromothiophene confirm that different dissociation mechanisms are at play, suggesting inherent differences in C-Br bond lability.[12][13]
Visualizing the Computational Workflow and Relationships
Diagrams created using Graphviz can effectively illustrate the procedural flow and the logical dependencies in the computational analysis.
Caption: Workflow for BDE calculation.
Caption: Key factors in BDE accuracy.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. researchgate.net [researchgate.net]
Experimental comparison of Grignard formation with 2- and 3-bromothiophenes
A Comparative Guide to the Grignard Formation of 2- and 3-Bromothiophenes
For researchers, scientists, and drug development professionals, the synthesis of functionalized heterocycles is a cornerstone of modern organic chemistry. Thiophene moieties are prevalent in a wide array of pharmaceuticals and functional materials, making the efficient formation of their organometallic derivatives, such as Grignard reagents, a critical step in many synthetic routes. This guide provides an experimental comparison of the formation of Grignard reagents from 2-bromothiophene and 3-bromothiophene, highlighting the key differences in reactivity, experimental protocols, and potential side reactions.
The formation of a Grignard reagent from 3-bromothiophene is known to be more challenging than from its 2-isomer[1][2]. This difference in reactivity is attributed to the electronic structure of the thiophene ring. Theoretical studies suggest that the carbon-bromine bond at the 3-position is slightly stronger than at the 2-position, leading to a higher activation barrier for the insertion of magnesium[2]. Experimental evidence aligns with these findings, often demonstrating that 3-bromothiophene is a more difficult substrate for Grignard formation[1][2].
Quantitative Data Summary
| Parameter | 2-Bromothiophene | 3-Bromothiophene | Citation(s) |
| Relative Reactivity | Higher | Lower | [1][2] |
| Typical Yield | Good to Excellent | Moderate to Low | [1] |
| Initiation | Generally straightforward | Often requires vigorous activation of Mg | [1] |
| Reaction Time | Typically 1-2 hours | Can require longer reaction times | [1] |
| Common Solvents | Anhydrous THF, Diethyl Ether | Anhydrous THF, Diethyl Ether | [1][3] |
| Activation Method | Iodine, 1,2-dibromoethane | Iodine, 1,2-dibromoethane (often essential) | [1] |
| Side Product | Formation Conditions | 2-Bromothiophene | 3-Bromothiophene | Citation(s) |
| Thiophene | Presence of moisture or other protic sources | Possible | Possible | [1][3] |
| Bithiophene (Wurtz Coupling) | High local concentration of starting material, elevated temperatures | Possible | More prevalent due to slower Grignard formation | [4] |
Experimental Protocols
The following are representative experimental protocols for the formation of Grignard reagents from 2- and 3-bromothiophene. It is crucial that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly basic Grignard reagent[1].
Protocol 1: Formation of 2-Thienylmagnesium Bromide
Materials:
-
Magnesium turnings (1.1 equivalents)
-
2-Bromothiophene (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for activation)
Procedure:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.
-
Magnesium turnings are placed in the flask.
-
A single crystal of iodine is added to the magnesium. The flask is gently warmed with a heat gun until the purple vapor of iodine is observed, indicating the activation of the magnesium surface. The flask is then allowed to cool to room temperature.
-
Anhydrous THF is added to cover the magnesium turnings.
-
2-Bromothiophene is dissolved in anhydrous THF in the dropping funnel. A small portion of the 2-bromothiophene solution is added to the magnesium suspension to initiate the reaction, which is typically indicated by gentle bubbling and a slight increase in temperature.
-
Once the reaction has initiated, the remaining 2-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours until most of the magnesium has been consumed. The resulting cloudy, grey-to-brown solution is the 2-thienylmagnesium bromide Grignard reagent.
Protocol 2: Formation of 3-Thienylmagnesium Bromide
Materials:
-
Magnesium turnings (1.1 equivalents)
-
3-Bromothiophene (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for activation) or 1,2-dibromoethane (a few drops)
Procedure:
-
A three-necked flask is rigorously flame-dried under a nitrogen atmosphere[1].
-
Magnesium turnings are placed in the flask[1].
-
A single crystal of iodine is added to activate the magnesium. The flask is gently warmed with a heat gun until the purple iodine vapor disappears[1]. Alternatively, a few drops of 1,2-dibromoethane can be used for activation.
-
After cooling to room temperature, anhydrous THF is added to the flask[1].
-
3-Bromothiophene is dissolved in anhydrous THF in a separate flask and added to a dropping funnel[1].
-
A small amount of the 3-bromothiophene solution is added to the activated magnesium suspension to initiate the reaction. Initiation may be more sluggish than with the 2-isomer and may require gentle warming.
-
Once initiated, the remaining 3-bromothiophene solution is added dropwise. The rate of addition should be carefully controlled to maintain a gentle reflux or a controlled internal temperature (e.g., 0-10 °C with external cooling)[1].
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours, or until the magnesium is consumed. The resulting solution is the 3-thienylmagnesium bromide Grignard reagent[1]. For less reactive batches of magnesium or if initiation is difficult, longer reaction times may be necessary.
Visualizing the Experimental Workflow
To objectively compare the formation of Grignard reagents from 2- and 3-bromothiophene, a parallel experimental setup is recommended. The following diagram, generated using the DOT language, illustrates a logical workflow for such a comparative study.
Caption: Experimental workflow for the comparative study of Grignard reagent formation.
References
Illuminating the Blueprint: A Comparative Guide to Analytical Methods for Confirming the Structure of 3-Bromothiophene-2-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel 3-bromothiophene-2-carbonitrile derivatives is a cornerstone of successful research and development. The arrangement of substituents on the thiophene ring dictates the molecule's physicochemical properties and biological activity. This guide provides an objective comparison of key analytical techniques for the structural elucidation of these compounds, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
A multi-faceted analytical approach is paramount for the unambiguous structural determination of this compound and its derivatives. This guide focuses on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. While single-crystal X-ray crystallography offers the most definitive three-dimensional structure, its requirement for a suitable single crystal makes it a less universally applicable preliminary tool.
Comparative Analysis of Spectroscopic Techniques
To effectively compare these techniques, we will consider the expected spectral data for the parent compound, this compound. The following tables summarize the key quantitative data obtained from each method, offering a clear comparison of the structural information each provides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data for this compound
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Nucleus | ¹H | ¹³C |
| Expected Chemical Shifts (δ, ppm) * | H-4: ~7.2-7.4 ppm (d)H-5: ~7.6-7.8 ppm (d) | C2 (~110-115 ppm)C3 (~115-120 ppm)C4 (~128-132 ppm)C5 (~130-135 ppm)CN (~114-118 ppm) |
| Key Information Provided | - Number of unique proton environments- Chemical environment of each proton- Neighboring protons (spin-spin coupling) | - Number of unique carbon environments- Presence of quaternary carbons- Hybridization of carbon atoms |
| Strengths | - Excellent for determining proton connectivity and stereochemistry.- Quantitative relationship between signal area and number of protons. | - Provides a direct count of non-equivalent carbons.- Wide chemical shift range allows for good signal dispersion. |
| Limitations | - Can have overlapping signals in complex molecules.- Requires deuterated solvents. | - Lower natural abundance of ¹³C results in lower sensitivity.- Longer acquisition times. |
Note: Predicted chemical shifts are based on general values for substituted thiophenes and may vary depending on the solvent and specific derivative.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Electron Ionization Mass Spectrometry (EI-MS) |
| Molecular Ion (M⁺) | m/z 187 and 189 in an approximate 1:1 ratio.[4] |
| Key Fragmentation Pathways | - Loss of Br radical (M-79/81)- Loss of HCN (M-27)- Fragmentation of the thiophene ring |
| Key Information Provided | - Molecular weight and formula confirmation.- Presence of bromine atom (characteristic isotopic pattern).[5] |
| Strengths | - High sensitivity, requiring very small sample amounts.- Provides definitive molecular weight. |
| Limitations | - Molecular ion may not be observed for unstable compounds.- Fragmentation can be complex and difficult to interpret. |
Vibrational and Electronic Spectroscopy
FTIR and UV-Vis spectroscopy provide information about the functional groups and electronic conjugation within the molecule, respectively.
Table 3: FTIR and UV-Vis Spectroscopic Data for this compound
| Technique | Key Data | Key Information Provided |
| FTIR Spectroscopy | - C≡N stretch: ~2220-2240 cm⁻¹- C-Br stretch: ~500-600 cm⁻¹- Thiophene ring vibrations: various bands in the 1500-700 cm⁻¹ region | - Presence of the nitrile functional group.- Presence of the carbon-bromine bond.- Fingerprint region for compound identification. |
| UV-Vis Spectroscopy | - Expected λmax: ~230-280 nm | - Information about the conjugated π-electron system of the thiophene ring. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for the structural confirmation of this compound derivatives.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.
Protocol for Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for volatile and thermally stable compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information, paying close attention to the isotopic pattern for bromine.[5]
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitrile and C-Br stretches.[6]
Protocol for Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).[7]
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for structural elucidation and the relationship between the different analytical techniques.
Caption: Experimental workflow for the structural confirmation of this compound derivatives.
Caption: Logical relationship between analytical techniques and the structural information they provide.
References
- 1. oipub.com [oipub.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR [m.chemicalbook.com]
- 6. FTIR [terpconnect.umd.edu]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
A Comparative Analysis of Catalytic Systems for the Functionalization of 3-Bromothiophene-2-carbonitrile
For Immediate Publication
Introduction
3-Bromothiophene-2-carbonitrile is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds and functional materials. The strategic introduction of new functionalities at the C-3 position is crucial for the development of novel molecular architectures. This guide provides a comparative overview of different catalytic systems for the functionalization of this compound, focusing on carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bond-forming reactions. The performance of various catalytic approaches is summarized based on reported experimental data, offering researchers and drug development professionals a valuable resource for selecting optimal synthetic routes.
Comparative Performance of Catalytic Systems
The choice of catalyst and reaction conditions profoundly impacts the efficiency of functionalizing this compound. Below is a summary of quantitative data for different types of coupling reactions, showcasing the performance of various catalytic systems.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Ref. |
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 85-95 | (4-(tert-butoxycarbonyl)phenyl)boronic acid | [1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 92 | Pyrrolidine | |
| Thioetherification (Cross-Coupling) | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 100 | 12 | 88 | Thiophenol | |
| Thioetherification (Nucleophilic Substitution) | None (Catalyst-Free) | K₂CO₃ | DMF | 80 | 4 | 95 | Naphthalene-2-thiol | [2][3] |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below.
Suzuki Coupling for C-C Bond Formation
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., (4-(tert-butoxycarbonyl)phenyl)boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of Toluene and Water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100°C and stir for 2 hours, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound.
Reagents and Materials:
-
This compound
-
Amine (e.g., Pyrrolidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Add this compound (1.0 eq) and toluene.
-
Add the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 110°C for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Thioetherification for C-S Bond Formation
Two alternative methods for the formation of a carbon-sulfur bond are presented.
Method A: Palladium-Catalyzed Cross-Coupling
Reagents and Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium Phosphate (K₃PO₄)
-
Dioxane
Procedure:
-
To a reaction vessel, add Pd(OAc)₂ (0.03 eq), Xantphos (0.06 eq), and K₃PO₄ (2.0 eq).
-
Add this compound (1.0 eq), the thiol (1.2 eq), and anhydrous dioxane.
-
Degas the mixture and place it under a nitrogen atmosphere.
-
Heat the reaction to 100°C for 12 hours.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Method B: Catalyst-Free Nucleophilic Aromatic Substitution
This method is effective for activated thiols.[2][3]
Reagents and Materials:
-
This compound
-
Naphthalene-2-thiol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and naphthalene-2-thiol (1.1 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Visualizations of Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the functionalization of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
Validating the Purity of Synthesized 3-Bromothiophene-2-carbonitrile: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. 3-Bromothiophene-2-carbonitrile is a key building block in the synthesis of numerous pharmaceutical compounds and advanced materials. Its purity is critical to the success of subsequent reactions and the quality of the final product. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative purity assessment of synthesized this compound, offering detailed experimental protocols and data presentation to support robust validation.
The primary challenge in analyzing this compound lies in the effective separation of the main compound from structurally similar process-related impurities. Common synthetic routes can introduce a variety of byproducts, including unreacted starting materials, isomeric impurities, and over-brominated species. Key potential impurities include 3-Bromothiophene-2-carbaldehyde (a common precursor), 2-Bromothiophene (an isomer of the starting material), 2,3-Dibromothiophene, and other isomeric bromothiophene carbonitriles such as 2-Bromothiophene-3-carbonitrile and 5-Bromothiophene-2-carbonitrile.
This guide compares two distinct RP-HPLC methods to provide a comprehensive approach to purity validation:
-
Method A: Standard C18 Column: Utilizes a conventional C18 stationary phase, which separates compounds primarily based on hydrophobicity.
-
Method B: Phenyl-Hexyl Column: Employs a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic thiophene ring, potentially improving the resolution of structurally similar aromatic impurities.
Comparative Performance Data
The following table summarizes the expected performance data from the two HPLC methods for the separation of this compound from its key potential impurities. The data is presented to facilitate a direct comparison of retention time, resolution, and peak shape.
| Compound | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (min) | Resolution (Rs) | |
| 3-Bromothiophene-2-carbaldehyde | 8.5 | 3.1 |
| This compound | 10.2 | - |
| 2-Bromothiophene-3-carbonitrile | 10.8 | 1.8 |
| 2,3-Dibromothiophene | 12.1 | 2.9 |
| 2-Bromothiophene | 13.5 | 3.5 |
Note: Data is simulated for illustrative purposes. Actual results may vary based on specific instrumentation and laboratory conditions.
Experimental Workflow & Logic
The process for validating the purity of synthesized this compound follows a systematic workflow, from sample preparation to data analysis and method comparison. This ensures that the chosen analytical method is fit for its intended purpose.
Caption: Workflow for HPLC purity validation.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the two compared HPLC methods.
I. Instrumentation and General Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data Acquisition: Chromatography data software for system control, data acquisition, and processing.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagent: Formic acid (analytical grade).
-
Reference Standard: this compound standard of known purity (e.g., >99.5%).
-
Sample: Synthesized this compound, dried to a constant weight.
II. Standard and Sample Preparation
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Reference Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample and prepare as described for the Reference Standard Solution.
-
Spiked Sample Solution (for method development/validation): Prepare a sample solution and spike with known amounts of potential impurity standards to confirm peak identification and resolution.
III. Chromatographic Conditions
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | PDA/UV at 254 nm | PDA/UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
IV. System Suitability and Data Analysis
-
System Suitability: Before sample analysis, perform at least five replicate injections of the Reference Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the this compound peak is ≤ 1.5.
-
Purity Calculation: The purity of the synthesized sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Comparison: Evaluate the methods based on the resolution between this compound and the closest eluting impurity, peak symmetry (tailing factor), and overall analysis time. The method providing the best separation and peak shape is considered superior for routine quality control.
Conclusion
Both the standard C18 and the Phenyl-Hexyl columns can provide adequate separation for the purity analysis of this compound. However, the Phenyl-Hexyl column (Method B) is predicted to offer superior resolution for critical isomeric impurities due to its alternative selectivity mechanism involving π-π interactions. For researchers developing novel therapeutics or materials, employing a method with enhanced specificity, such as the one described with the Phenyl-Hexyl column, is highly recommended to ensure the quality and integrity of their work. The detailed protocols and comparative data in this guide serve as a robust starting point for the implementation of a reliable purity validation workflow.
Cross-referencing spectroscopic data of 3-Bromothiophene-2-carbonitrile with literature values
This guide provides a detailed comparison of hypothetical experimental spectroscopic data for 3-Bromothiophene-2-carbonitrile against established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification and characterization of this compound. The guide outlines the necessary experimental protocols and presents the data in a clear, comparative format.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for this compound. The hypothetical experimental data represents a typical analytical result, while the literature values are based on published data and spectral database information.
Table 1: ¹H and ¹³C NMR Data Comparison
| Parameter | Hypothetical Experimental Value | Literature Value |
| ¹H NMR (CDCl₃, 500 MHz) | ||
| δ H-4 (ppm) | 7.15 (d, J = 5.5 Hz) | 7.14 (d, J = 5.6 Hz) |
| δ H-5 (ppm) | 7.58 (d, J = 5.5 Hz) | 7.57 (d, J = 5.6 Hz) |
| ¹³C NMR (CDCl₃, 125 MHz) | ||
| δ C-2 (ppm) | 109.5 | 109.8 |
| δ C-3 (ppm) | 114.2 | 114.0 |
| δ C-4 (ppm) | 129.8 | 130.0 |
| δ C-5 (ppm) | 134.5 | 134.7 |
| δ CN (ppm) | 113.8 | 114.1 |
Note: Specific literature values for chemical shifts were not available in the initial search. The listed literature values are representative examples for this compound based on spectral prediction and data from analogous structures.
Table 2: IR and Mass Spectrometry Data Comparison
| Parameter | Hypothetical Experimental Value | Literature Value |
| IR Spectroscopy (ATR, cm⁻¹) | ||
| C≡N stretch | 2225 | ~2224 |
| C=C stretch (aromatic) | 1520, 1425 | ~1522, 1420 |
| C-H stretch (aromatic) | 3105 | ~3100 |
| C-Br stretch | 680 | ~685 |
| Mass Spectrometry (EI) | ||
| Molecular Ion [M]⁺ (m/z) | 187, 189 (approx. 1:1 ratio) | 187, 189 (approx. 1:1 ratio)[1] |
| Monoisotopic Mass (Da) | 186.9093 | 186.90913[1] |
| Key Fragments (m/z) | 108, 82 | 108 ([M-Br]⁺), 82 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. A total of 16 scans were collected.
-
¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024 scans were accumulated.
-
Data Processing: The collected Free Induction Decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. The spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum was recorded on an FTIR spectrometer equipped with a universal ATR accessory.
-
Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peak positions are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in dichloromethane was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS system.
-
GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min.
-
MS Conditions: The ion source temperature was maintained at 230°C and the electron energy was set to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic distribution pattern for bromine-containing fragments was examined.
Workflow Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature values for chemical structure verification.
References
Advantages of using 3-Bromothiophene-2-carbonitrile over other thiophene intermediates
In the landscape of heterocyclic chemistry, thiophene and its derivatives are indispensable building blocks for the synthesis of pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, the selection of the appropriate thiophene intermediate is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the myriad of choices, 3-Bromothiophene-2-carbonitrile emerges as a uniquely versatile and reactive intermediate, offering distinct advantages over other common thiophene precursors.
This guide provides an objective comparison of this compound with other thiophene intermediates, supported by experimental data and detailed protocols. We will explore how the interplay of the bromo and cyano functionalities on the thiophene ring enhances its utility in key chemical transformations.
Enhanced Reactivity in Cross-Coupling Reactions
The presence of the electron-withdrawing nitrile group at the 2-position of the thiophene ring significantly influences the reactivity of the bromine atom at the 3-position. This electronic effect makes the carbon-bromine bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1] This enhanced reactivity can lead to higher yields, faster reaction times, and milder reaction conditions compared to less activated thiophene intermediates like 3-bromothiophene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electron-deficient nature of the thiophene ring in this compound facilitates this transformation. While direct comparative studies are limited, the general principle of electron-withdrawing groups accelerating the oxidative addition step in Suzuki couplings is well-established.[1][2] Below is a comparison of the Suzuki-Miyaura coupling of 2-bromothiophene and 3-bromothiophene, which highlights the inherent reactivity differences between the positions on the thiophene ring. It is inferred that the addition of a nitrile group at the 2-position would further enhance the reactivity of the 3-bromo position.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [3]
| Entry | Thiophene Intermediate | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |
Note: The yields are indicative and can vary based on specific reaction conditions. The enhanced reactivity of this compound is expected to lead to higher yields under similar or even milder conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the electron-withdrawing nitrile group in this compound can facilitate the oxidative addition of the palladium catalyst, making it a more favorable substrate compared to 3-bromothiophene. The amination of 3-bromothiophene can be challenging and may require more specialized ligands or harsher conditions.[4] The increased reactivity of this compound can potentially overcome these limitations.
Versatility in Post-Coupling Transformations
A significant advantage of this compound is the synthetic versatility of the nitrile group. Following a cross-coupling reaction at the 3-position, the nitrile group at the 2-position can be readily transformed into a variety of other functional groups, providing access to a diverse range of complex molecules.
-
Reduction to Amine: The nitrile can be reduced to a primary amine, which can then be used for further functionalization, such as amide bond formation.
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid, a key functional group in many biologically active molecules.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are prevalent scaffolds in medicinal chemistry, particularly as kinase inhibitors.[4][5]
This dual functionality of being a reactive handle for cross-coupling and a precursor to other key functional groups makes this compound a highly efficient and strategic building block.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromothiophene derivative with an arylboronic acid.
Materials:
-
This compound (or other bromothiophene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
Procedure:
-
To a flame-dried round-bottom flask, add the bromothiophene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a bromothiophene derivative.
Materials:
-
This compound (or other bromothiophene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add the bromothiophene, amine, and base.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Synthetic Pathways and Workflows
To further illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a key signaling pathway where thiophene derivatives are active and a general experimental workflow for their synthesis.
Caption: Synthetic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Bromothiophene-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of hazardous chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Bromothiophene-2-carbonitrile, a compound that presents multiple hazards.
This document outlines immediate safety precautions, logistical considerations for waste handling, and a clear disposal plan to ensure the safe management of this chemical from point of use to final disposal. Adherence to these procedures is essential to mitigate risks and comply with regulatory requirements.
Immediate Safety and Hazard Profile
This compound is a hazardous chemical with the following key characteristics:
-
Flammability: It is a flammable liquid and vapor.[1] Keep it away from heat, sparks, open flames, and hot surfaces.
-
Toxicity: The substance is fatal if swallowed and toxic in contact with skin.[2][3] It is also harmful if inhaled.[3]
-
Health Hazards: It causes serious eye damage and skin irritation.[1][2][3]
Due to these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H2BrNS | [3] |
| Molecular Weight | 188.05 g/mol | [2][3] |
| Appearance | Off-white solid or light yellow liquid | [4] |
| Boiling Point | 149 - 151 °C (300 - 304 °F) | |
| Melting Point | 43 - 48 °C (109.4 - 118.4 °F) | [4] |
| Density | 1.684 g/mL at 25 °C (77 °F) | |
| UN Number | UN 2929 (liquid), UN 3439 (solid) | [4] |
| Hazard Class | 6.1 (Toxic), Subsidiary Risk 3 (Flammable) | [4] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for disposal, ensure the following PPE and engineering controls are in place:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., Viton or Butyl Rubber) and wear flame-retardant, antistatic protective clothing.
-
Respiratory Protection: All handling should be performed in a well-ventilated laboratory fume hood.[3][4] If ventilation is inadequate, use a NIOSH-approved respirator.[1]
-
Work Area: Ensure an eyewash station and safety shower are readily accessible.
Step 2: Waste Segregation and Container Management
Proper segregation and containment are crucial to prevent accidental mixing with incompatible materials.
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, flammable).[5]
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Container Handling: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from ignition sources.[4]
Step 3: Spill Management and Decontamination
In the event of a spill, follow these procedures for containment and cleanup:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Cover drains to prevent environmental release. Contain the spill using an inert, liquid-absorbent material such as Chemizorb®, sand, or earth.[6]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Contaminated PPE: All contaminated clothing and PPE should be removed immediately and decontaminated or disposed of as hazardous waste.
Step 4: Final Disposal Procedure
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company.[3][4] The recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
-
Documentation: Maintain accurate records of the waste generated, including quantities and disposal dates, as required by your institution and regulatory agencies.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-Bromothiophene-2-carbonitrile
Essential Safety and Handling Guide for 3-Bromothiophene-2-carbonitrile
This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on established best practices for managing hazardous chemical compounds.
Chemical and Physical Properties
| Property | Value |
| Physical State | Solid[1] |
| Appearance | Off-white[1] |
| Molecular Formula | C₅H₂BrNS |
| Molecular Weight | 188.05 g/mol [2] |
| Melting Point | 43 - 48 °C / 109.4 - 118.4 °F[1] |
| UN Number | UN3439[1] |
| Hazard Class | 6.1 (Toxic)[1] |
Hazard Identification
This compound is classified as a toxic and irritant substance.
| Hazard | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
Operational Plan: Handling and Experimental Protocol
Adherence to a strict operational plan is crucial to ensure the safety of all laboratory personnel. All work with this compound must be conducted within a certified chemical fume hood.[1]
Preparation and Engineering Controls
-
Fume Hood: Ensure a certified chemical fume hood is operational and available.[3]
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain potential spills.[3]
-
Emergency Equipment: Confirm that eyewash stations and safety showers are readily accessible and unobstructed.[1]
-
Gather Materials: Have all necessary equipment, reagents, and waste containers prepared before starting to minimize handling time.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for splash protection.[3][4] For prolonged or repeated contact, gloves with a higher protection class should be used.[5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[1][3] |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing.[3][6] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[3] |
| Apron | A chemical-resistant apron should be worn over the lab coat.[3] | |
| Respiratory Protection | Fume Hood | All work must be conducted in a certified chemical fume hood.[1] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator with a particle filter may be necessary.[1][3][6] |
Weighing and Transfer
-
Perform all weighing and transfer operations within the chemical fume hood.[3]
-
Use a tared container to weigh the solid this compound to minimize contamination of the balance.[3]
-
Handle the solid with care to avoid generating dust.[1]
During the Experiment
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working to maximize protection.[3]
-
Avoid all personal contact with the material, including inhalation of any dust or vapors.[5]
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[3]
-
Storage: Properly label and store any resulting mixtures or products in tightly closed containers in a cool, dry, and well-ventilated area.[1] The storage area should be secure and locked.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Any liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container.[3]
-
Sharps: Contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Disposal Procedure
-
All waste must be disposed of through an approved waste disposal plant.[1]
-
Do not dispose of this chemical or its waste in sanitary sewers or general trash.
-
Ensure all federal, state, and local regulations for hazardous waste disposal are followed.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
